Technical Documentation Center

(2S,3R)-β-Hydroxyleucine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S,3R)-β-Hydroxyleucine Hydrochloride
  • CAS: 1598376-94-3

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Paradigm of (2S,3R)-β-Hydroxyleucine Hydrochloride

Executive Summary: The Strategic Value of β-Hydroxylated Amino Acids In the landscape of modern peptide therapeutics and natural product total synthesis, non-proteinogenic amino acids serve as critical structural linchpi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of β-Hydroxylated Amino Acids

In the landscape of modern peptide therapeutics and natural product total synthesis, non-proteinogenic amino acids serve as critical structural linchpins. (2S,3R)-β-Hydroxyleucine Hydrochloride (CAS: 1598376-94-3) is a prime example of a highly specialized building block. Naturally occurring as a substructure in bioactive depsipeptides (such as laxaphycins), nucleoside antibiotics (muraymycins), and the proteasome inhibitor (+)-lactacystin [1, 4], this molecule imparts unique conformational rigidity and hydrogen-bonding capabilities to macrocyclic scaffolds.

This whitepaper synthesizes the physicochemical properties, biocatalytic production methodologies, and solid-phase peptide synthesis (SPPS) protocols required to effectively manipulate (2S,3R)-β-Hydroxyleucine in advanced drug development.

Physicochemical Profiling and Molecular Characterization

Understanding the baseline physicochemical properties of (2S,3R)-β-Hydroxyleucine is non-negotiable for optimizing downstream reactions, particularly regarding solubility and thermal stability during coupling cycles. The presence of the β-hydroxyl group significantly alters the electron density around the α-carbon, impacting the nucleophilicity of the adjacent amine and the electrophilicity of the activated carboxylate.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride
CAS Number 1598376-94-3 (Hydrochloride Salt) / 10148-71-7 (Free Base)
Molecular Formula C₆H₁₄ClNO₃ (Salt) / C₆H₁₃NO₃ (Free Base)
Molecular Weight 183.63 g/mol (Salt) / 147.17 g/mol (Free Base)
Melting Point 225–227 °C (Free Base) [5]
Boiling Point ~319.0 °C at 760 mmHg (Predicted, Free Base) [5]
Appearance White to light-brown solid
Solubility Soluble in water, strong acids/alkalis; Insoluble in non-polar organics
Stereochemistry threo-configuration; (2S, 3R)

(Data aggregated from authoritative chemical safety and product specifications [1, 5].)

Biocatalytic Synthesis: A Self-Validating Approach

Historically, the synthesis of β-hydroxy-α-amino acids relied on complex asymmetric aldol reactions or Sharpless dihydroxylation, which often suffered from poor diastereomeric ratios and heavy metal toxicity [4]. Modern synthetic paradigms have shifted toward enzymatic C-H functionalization.

Enzymes such as SadA (an Fe(II)/α-ketoglutarate-dependent dioxygenase) and ObiH (an L-threonine transaldolase) allow for the highly stereoselective hydroxylation of aliphatic amino acids [2].

Protocol 1: Enzymatic Synthesis of (2S,3R)-β-Hydroxyleucine via SadA

Causality & Logic: Free L-leucine is a poor substrate for SadA due to suboptimal binding pocket affinity. N-succinylation of the substrate is strictly required to anchor the molecule within the enzyme's active site, ensuring the stereoselective oxidation of the unactivated C-H bond at the β-position [2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-succinyl-L-leucine (10 mM) in a 50 mM HEPES buffer (pH 7.5).

  • Cofactor Assembly: Add α-ketoglutarate (15 mM), FeSO₄ (1 mM), and L-ascorbic acid (2 mM). Causality: Fe(II) is the catalytic center; ascorbic acid acts as a reducing agent to rescue the enzyme from abortive off-target oxidation cycles, preventing the irreversible oxidation of Fe(II) to inactive Fe(III).

  • Enzymatic Conversion: Introduce purified SadA enzyme (1 mg/mL). Incubate the reaction mixture at 30 °C for 24 hours under continuous agitation (200 rpm) to ensure adequate oxygen dissolution (O₂ is a co-substrate).

  • Self-Validation (LC-MS/NMR): Quench a 100 µL aliquot with equal volume acetonitrile. Centrifuge and analyze the supernatant via LC-MS. A mass shift from N-succinyl-L-leucine (m/z 231) to the hydroxylated product (m/z 247) validates the reaction progress.

  • Deprotection & Isolation: Treat the filtered bulk reaction with acylase to remove the N-succinyl group. Purify the resulting (2S,3R)-β-Hydroxyleucine via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1M NH₄OH.

Biocatalysis Substrate N-Succinyl-L-Leucine (Substrate) Enzyme SadA Dioxygenase (+ Fe2+, α-KG, O2, Ascorbate) Substrate->Enzyme Active Site Binding Intermediate Enzyme-Substrate Complex (Stereoselective C-H Oxidation) Enzyme->Intermediate Catalysis Product (2S,3R)-N-Succinyl-β-Hydroxyleucine Intermediate->Product Product Release

Biocatalytic synthesis pathway of (2S,3R)-β-Hydroxyleucine via stereoselective C-H oxidation.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating (2S,3R)-β-Hydroxyleucine into a growing peptide chain presents two distinct chemical hurdles:

  • Steric Hindrance: The β-branching combined with the hydroxyl group creates massive steric bulk, drastically reducing coupling efficiency.

  • Side Reactions: The unprotected β-hydroxyl can undergo unwanted acylation (branching) or lead to oxazoline formation during carboxyl activation [3].

Protocol 2: Fmoc-SPPS Coupling of Sterically Hindered β-Hydroxyleucine

Causality & Logic: Standard coupling reagents (like HBTU or DIC/HOBt) are insufficient for this residue. We mandate the use of HATU paired with HOAt and a sterically hindered base (DIPEA ). HATU forms a highly reactive 7-azabenzotriazole active ester, and the neighboring nitrogen in the pyridine ring provides an anchimeric assistance effect, accelerating the aminolysis reaction despite the steric clash. Furthermore, the β-hydroxyl group must be pre-protected (typically as a tert-butyl ether, Fmoc-β-Leu(OtBu)-OH) to prevent cross-reactivity [3].

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-(2S,3R)-β-Hydroxyleucine(OtBu)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Causality: A slight deficit of HATU prevents the capping of the resin-bound free amine by unreacted uronium species.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration (90–120 minutes) or utilize microwave assistance (75 °C, 15 minutes) to overcome the activation energy barrier imposed by steric bulk.

  • Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • Logic: If the beads turn blue, primary amines remain (incomplete coupling). If the beads remain yellow/colorless, the coupling is successful.

  • Double Coupling (If necessary): If the Kaiser test is positive, do not proceed. Drain the resin and repeat Steps 2–4 using a different activator class (e.g., DIC/Oxyma) to alter the transition state geometry.

SPPS_Workflow Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Activate 2. Carboxyl Activation (HATU / DIPEA) Deprotect->Activate Couple 3. Peptide Coupling (Extended Time, 90 min) Activate->Couple Validate 4. Kaiser Test (Colorimetric Validation) Couple->Validate Validate->Activate If Blue (Re-couple) Cleave 5. Global Cleavage (TFA / Scavengers) Validate->Cleave If Yellow (Success)

SPPS workflow for coupling sterically hindered β-Hydroxyleucine residues.

Conclusion

The integration of (2S,3R)-β-Hydroxyleucine Hydrochloride into synthetic pipelines requires a rigorous understanding of its steric and electronic profile. By transitioning from traditional chemical synthesis to targeted biocatalysis (via SadA/ObiH), researchers can achieve unparalleled stereocontrol. Furthermore, treating this residue with the respect its steric bulk demands during SPPS—by utilizing highly reactive azabenzotriazole-based coupling agents and strict self-validating analytical checkpoints—ensures high-fidelity peptide elongation for next-generation therapeutics.

References

  • MDPI. "Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives". Molecules. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine". BJOC. Available at:[Link]

  • The Journal of Organic Chemistry. "Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-Amino Acids: Application to the Synthesis of a Key Intermediate for Lactacystin". ACS Publications. Available at:[Link]

Exploratory

The Strategic Incorporation of (2S,3R)-β-Hydroxyleucine Hydrochloride: A New Frontier in Antimicrobial Peptide Potency

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic avenues. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance.[1][2] A key strategy for enhancing the therapeutic potential of AMPs is the incorporation of non-canonical amino acids (ncAAs).[3][4] This guide delves into the strategic role of a specific ncAA, (2S,3R)-β-hydroxyleucine hydrochloride, in augmenting the activity of antimicrobial peptides. We will explore the hypothesized mechanistic advantages conferred by this amino acid, provide detailed protocols for its incorporation and subsequent evaluation of the modified peptides, and present a framework for future research in this burgeoning field.

Introduction: The Imperative for Advanced Antimicrobial Peptides

Antimicrobial peptides are a diverse group of naturally occurring molecules, typically consisting of 10 to 100 amino acids, that form a crucial component of the innate immune system across all classes of life.[1][5] Their primary mode of action often involves the disruption of microbial membranes, a physical mechanism that is difficult for bacteria to overcome through genetic mutation.[5][6] However, the therapeutic development of natural AMPs has been hampered by challenges such as susceptibility to proteolytic degradation and potential toxicity.[2][3]

The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to overcome these limitations and to fine-tune the physicochemical properties of AMPs for enhanced efficacy.[1][4] ncAAs can introduce novel structural and functional characteristics, such as increased proteolytic stability, altered hydrophobicity, and improved target specificity.[2][3] This guide focuses on the potential of a specific hydroxylated amino acid, (2S,3R)-β-hydroxyleucine hydrochloride, to significantly enhance the antimicrobial and pharmacological properties of synthetic AMPs.

(2S,3R)-β-Hydroxyleucine Hydrochloride: A Profile

(2S,3R)-β-hydroxyleucine is a non-proteinogenic amino acid characterized by a hydroxyl group at the β-carbon of its side chain. While its direct role in AMPs is a novel area of investigation, its (2R,3S)-isomer has been noted to lack direct antimicrobial activity against bacteria and yeasts, unlike its (2S,3R)-counterpart, suggesting a stereospecific biological activity.[7] The hydrochloride salt form enhances its solubility and stability for use in peptide synthesis.

Hypothesized Contributions to AMP Activity:

The introduction of the β-hydroxyl group is postulated to influence AMP activity through several key mechanisms:

  • Enhanced Hydrophilicity and Amphipathicity: The hydroxyl group increases the polarity of the amino acid side chain. When strategically placed within a peptide sequence, this can enhance the overall amphipathicity of the molecule, a critical factor for membrane interaction and disruption.[5][8]

  • Structural Stabilization through Hydrogen Bonding: The hydroxyl group can participate in intramolecular and intermolecular hydrogen bonding. This can help to stabilize the secondary structure of the peptide, such as an α-helix or β-sheet, which is often crucial for its antimicrobial function.[9][10]

  • Improved Membrane Interaction: The hydroxyl group may facilitate specific interactions with the phosphate head groups of the lipid bilayer in bacterial membranes, promoting peptide accumulation at the target site.[10][11]

  • Increased Proteolytic Resistance: The non-natural structure of β-hydroxyleucine can hinder recognition by proteases, thereby increasing the in-vivo half-life of the AMP.[1][3]

Experimental Design and Workflow

The evaluation of (2S,3R)-β-hydroxyleucine hydrochloride's impact on AMP activity requires a systematic approach. The following workflow provides a comprehensive framework for synthesizing and characterizing modified AMPs.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_structural Structural Analysis cluster_activity Antimicrobial Activity Assessment cluster_mechanistic Mechanistic Studies Peptide_Design Peptide Design & Selection of Incorporation Sites SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MS) Analysis Purification->Characterization CD_Spec Circular Dichroism (CD) Spectroscopy Characterization->CD_Spec MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Membrane_Perm Membrane Permeabilization Assays MIC_Assay->Membrane_Perm Hemolysis Hemolysis Assay (Toxicity) MIC_Assay->Hemolysis

Caption: Experimental workflow for evaluating β-hydroxyleucine modified AMPs.

Detailed Experimental Protocols

Peptide Synthesis and Purification

The synthesis of peptides incorporating (2S,3R)-β-hydroxyleucine is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[12]

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry)

  • Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-(2S,3R)-β-hydroxyleucine-OH) in DMF.

    • Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in different environments.[13][14]

Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the purified peptide in water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements is typically 20-100 µM.[9]

  • Aqueous Environment: Record the CD spectrum of the peptide in the aqueous buffer to determine its baseline structure.

  • Membrane-Mimetic Environment: To assess the structure upon membrane interaction, record the CD spectrum in the presence of membrane mimetics such as sodium dodecyl sulfate (SDS) micelles (to mimic negatively charged bacterial membranes) or trifluoroethanol (TFE).[9][13]

  • Data Acquisition:

    • Use a quartz cuvette with a 0.1 cm path length.

    • Scan from 190 to 260 nm.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectra for characteristic features: α-helices typically show negative bands at ~208 and ~222 nm and a positive band at ~192 nm, while β-sheets show a negative band around 217 nm.[13]

cd_pathway Unstructured_Peptide Unstructured Peptide (Aqueous Solution) Membrane_Mimetic Membrane-Mimetic Environment (e.g., SDS) Unstructured_Peptide->Membrane_Mimetic Interaction Structured_Peptide Structured Peptide (α-helix or β-sheet) Membrane_Mimetic->Structured_Peptide Conformational Change

Caption: Conformational change of an AMP upon membrane interaction.

Antimicrobial Activity Assays

Standardized methods for determining the antimicrobial susceptibility of peptides are crucial for comparing results across different studies.[15][16]

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [17]

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the broth in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Table 1: Hypothetical MIC Data for a Parent Peptide and its β-Hydroxyleucine Modified Analog

PeptideE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Parent Peptide1632
β-OH-Leu Analog48
Mechanistic and Toxicity Studies

Protocol: Membrane Permeabilization Assay (SYTOX Green Uptake)

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

  • SYTOX Green: Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to the bacterial suspension.

  • Peptide Addition: Add the peptide at various concentrations (e.g., 1x and 2x MIC).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane permeabilization.

Protocol: Hemolysis Assay

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them with a saline solution.

  • Peptide Incubation: Incubate the RBCs with different concentrations of the peptide for 1 hour at 37°C.

  • Hemoglobin Release: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).

Concluding Remarks and Future Directions

The strategic incorporation of (2S,3R)-β-hydroxyleucine hydrochloride represents a promising avenue for the development of next-generation antimicrobial peptides. The hypothesized benefits of enhanced amphipathicity, structural stability, and proteolytic resistance warrant thorough investigation. The experimental framework provided in this guide offers a robust starting point for researchers to explore the potential of this and other non-canonical amino acids in the design of potent and selective antimicrobial agents. Future research should focus on a broader range of AMP scaffolds and microbial targets, as well as in-vivo studies to validate the therapeutic potential of these novel peptide analogs.

References

  • Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. OUP Academic.
  • Applications of circular dichroism for structural analysis of gelatin and antimicrobial peptides. Semantic Scholar.
  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers.
  • Application Notes and Protocols for C18G Peptide in Antimicrobial Susceptibility Testing. Benchchem.
  • Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G.
  • Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. American Society for Microbiology.
  • α-Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures.
  • Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases.
  • CD spectra of indolicidin antimicrobial peptides suggest turns, not polyproline helix.
  • Examination of the Antimicrobial Peptide Myticalin A6 Active Site. J-Stage.
  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2.
  • Antimicrobial peptides. Wikipedia.
  • Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. IntechOpen.
  • (2R,3S)-β-Hydroxyleucine. Coompo.
  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures.
  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers.
  • antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures. NSF Public Access Repository.
  • Full article: Biophysical characterization of peptide–membrane interactions. Taylor & Francis Online.
  • Aminoacyl-S-Enzyme Intermediates in β-Hydroxylations and α,β-Desaturations of Amino Acids in Peptide Antibiotics.
  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications.
  • An enantioselective synthesis of (2S,3S)- and (2R,3S)-3-hydroxyleucine. SciSpace.
  • (2R,3S)-3-Hydroxyleucine. Santa Cruz Biotechnology.
  • Peptide–Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10.
  • Rapid Screening of Antimicrobial Synthetic Peptides.
  • Predicting peptide orientation in membrane interactions: a review on transmembrane and surface-bound states.
  • Exploring Peptide Membrane Interaction Using Surface Plasmon Resonance: Differentiation between Pore Formation versus Membrane Disruption by Lytic Peptides.
  • Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29.
  • Current Methods for Detecting Cell Membrane Transient Interactions. Frontiers.
  • A Practical Synthesis of (2S,3R,4S)
  • Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids.
  • 4 Synthesis of Peptides. Thieme.
  • Structure and Biological Functions of β-Hairpin Antimicrobial Peptides.
  • Antimicrobial Peptides Designed against the Ω-Loop of Class A β-Lactamases to Potentiate the Efficacy of β-Lactam Antibiotics. MDPI.
  • Designed β-Boomerang Antiendotoxic and Antimicrobial Peptides: STRUCTURES AND ACTIVITIES IN LIPOPOLYSACCHARIDE.
  • Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Fmoc Protection of (2S,3R)-β-Hydroxyleucine Hydrochloride

Introduction & Rationale (2S,3R)-β-Hydroxyleucine is a highly valued non-proteinogenic amino acid frequently incorporated into the synthesis of bioactive cyclodepsipeptides and novel therapeutics. To utilize this buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(2S,3R)-β-Hydroxyleucine is a highly valued non-proteinogenic amino acid frequently incorporated into the synthesis of bioactive cyclodepsipeptides and novel therapeutics. To utilize this building block in Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be temporarily masked with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group[1].

Protecting this specific substrate presents two distinct chemical challenges:

  • Salt Neutralization: The starting material is supplied as a hydrochloride (HCl) salt, rendering the amine non-nucleophilic until neutralized.

  • Chemoselectivity: The molecule possesses a secondary β-hydroxyl group. The protocol must rigorously drive N-acylation while preventing unwanted O-Fmocylation (over-protection).

This technical guide outlines a self-validating, highly chemoselective protocol utilizing Fmoc-OSu to achieve high-purity N-Fmoc-(2S,3R)-β-hydroxyleucine.

Mechanistic Insights & Causality

The success of this protocol relies on the precise manipulation of pH and the strategic selection of the acylating agent:

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly preferred over Fmoc-Cl. Fmoc-Cl is excessively reactive and frequently leads to the formation of mixed anhydrides, promoting dipeptide oligomerization and undesired O-acylation of the β-hydroxyl group. Fmoc-OSu reacts at a controlled rate, ensuring high chemoselectivity for the primary amine[2].

  • Buffer System & pH Control: Because the substrate is an HCl salt, sodium bicarbonate (NaHCO₃) is used to neutralize the salt and buffer the reaction[3]. A pH of ~8.0–8.5 is targeted. This specific basicity is sufficient to deprotonate the α-ammonium ion (pKa ~9.0), rendering it nucleophilic, but remains far below the threshold required to deprotonate the β-hydroxyl group (pKa ~13–14), thereby preventing O-Fmocylation.

  • Biphasic Solvent Dynamics: A mixed solvent system of Water and Tetrahydrofuran (THF) or 1,4-Dioxane is required. Water solubilizes the amino acid salt and the inorganic base, while the organic co-solvent dissolves the highly lipophilic Fmoc-OSu, allowing the reaction to occur efficiently at the phase interface[1].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and thermodynamic conditions necessary for optimal conversion.

ParameterReagent / ConditionEquivalentsCausality & Rationale
Substrate (2S,3R)-β-Hydroxyleucine HCl1.0 eqPrimary starting material.
Acylating Agent 1.05 - 1.10 eqSlight excess ensures complete N-acylation without driving O-acylation[1].
Base NaHCO₃3.0 - 4.0 eq1 eq neutralizes HCl; 1 eq neutralizes NHS byproduct; excess buffers pH at 8.5[3].
Aqueous Solvent Deionized Water0.2 MSolubilizes the polar amino acid and inorganic base.
Organic Solvent THF or 1,4-Dioxane0.2 MSolubilizes Fmoc-OSu; prevents premature precipitation of intermediates.
Temperature 0 °C to Room TempN/A0 °C addition controls exotherm; RT propagation drives the reaction to completion.

Experimental Workflow

Workflow SM 1. Substrate Preparation Dissolve β-Hydroxyleucine HCl in H2O Base 2. Neutralization & Buffering Add NaHCO3 (3-4 eq) Stir until dissolved SM->Base OrgSolvent 3. Solvent Integration Add THF or Dioxane Cool to 0°C Base->OrgSolvent Fmoc 4. Fmoc-OSu Addition Add Fmoc-OSu (1.05 eq) Dropwise/Portionwise OrgSolvent->Fmoc Reaction 5. N-Acylation Stir at RT for 12-16 h Monitor via TLC/LC-MS Fmoc->Reaction Wash 6. Organic Wash Remove THF/Dioxane Wash aq. phase with Et2O Reaction->Wash Acidify 7. Acidification Adjust to pH 2.0 with 1M HCl at 0°C Wash->Acidify Extract 8. Extraction & Isolation Extract with EtOAc Dry, Concentrate, Crystallize Acidify->Extract

Experimental workflow for the chemoselective N-Fmoc protection of β-Hydroxyleucine HCl.

Step-by-Step Methodology

Phase I: Preparation and Neutralization
  • Aqueous Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of (2S,3R)-β-Hydroxyleucine Hydrochloride in 25 mL of deionized water.

  • Buffering: Slowly add 30.0 mmol (3.0 eq) of solid NaHCO₃ to the aqueous solution.

    • Observation: Effervescence (CO₂ gas evolution) will occur. Stir vigorously until the solid is completely dissolved and gas evolution ceases, confirming the neutralization of the HCl salt[3].

Phase II: Acylation
  • Solvent Integration: Add 25 mL of THF (or 1,4-Dioxane) to the mixture. Cool the resulting biphasic solution to 0 °C using an ice-water bath.

  • Fmoc Addition: Dissolve 10.5 mmol (1.05 eq) of Fmoc-OSu in 10 mL of THF. Add this solution dropwise to the vigorously stirring reaction mixture over a period of 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours. Note: The mixture may transition into a white suspension as N-hydroxysuccinimide (NHS) is liberated.

Phase III: Self-Validating Workup & Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at <35 °C to remove the bulk of the THF/Dioxane.

  • Impurity Extraction (Crucial Step): Dilute the remaining aqueous phase with an additional 20 mL of water and wash with Diethyl Ether (2 × 20 mL).

    • Causality: At pH ~8.5, the target Fmoc-amino acid exists as a water-soluble sodium carboxylate. Unreacted Fmoc-OSu and the lipophilic Fmoc-OH byproduct partition into the ether layer, effectively self-purifying the aqueous phase[2].

  • Acidification: Cool the aqueous layer to 0 °C. Slowly acidify the solution to pH 2.0–2.5 using 1M HCl (aq).

    • Causality: Acidification protonates the carboxylate. The loss of ionic charge renders the Fmoc-(2S,3R)-β-Hydroxyleucine highly lipophilic, causing it to precipitate or form an extractable oil[1].

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL). Combine the organic layers and wash with brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be triturated with cold hexane to yield pure Fmoc-(2S,3R)-β-Hydroxyleucine as a white solid.

In-Process Control (IPC) & Troubleshooting

To ensure the protocol operates as a self-validating system, utilize the following analytical benchmarks during Step 5 (Propagation) and Step 10 (Isolation).

Analytical TargetDetection MethodExpected ObservationCorrective Action if Failed
Unreacted Amine TLC (Ninhydrin Stain)Disappearance of pink/purple spot at baseline.If present, check pH. Add 1.0 eq NaHCO₃ and 0.1 eq Fmoc-OSu; stir for 2h.
Product Formation TLC (UV 254 nm)Strong UV-active spot at higher Rf (e.g., in DCM:MeOH 9:1).N/A (Proceed to workup).
Desired Product LC-MS (ESI+)Exact mass: [M+H]⁺ = 370.16 m/zN/A (Confirm purity via HPLC).
O-Fmoc Impurity LC-MS (ESI+)Exact mass: [M+H]⁺ = 592.23 m/zIndicates over-acylation. Stir crude mixture in 10% Na₂CO₃ for 2h to selectively hydrolyze the O-Fmoc ester before re-acidification.

Sources

Application

Application Notes and Protocols for the Incorporation of (2S,3R)-β-Hydroxyleucine Hydrochloride in Solid-Phase Peptide Synthesis

Introduction: The Significance of β-Hydroxylated Amino Acids in Peptide Science The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of β-Hydroxylated Amino Acids in Peptide Science

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Among these, β-hydroxy amino acids represent a particularly valuable class of building blocks. Their unique structural and functional properties, conferred by the presence of a hydroxyl group on the β-carbon, can induce specific secondary structures, enhance proteolytic stability, and provide a site for further chemical modification. (2S,3R)-β-Hydroxyleucine, a stereoisomer of the more commonly known β-hydroxyleucine, presents a unique set of steric and electronic characteristics that can be leveraged to design novel peptides with tailored biological activities.

This comprehensive guide provides a detailed framework for the successful incorporation of (2S,3R)-β-Hydroxyleucine Hydrochloride into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this process, from the initial handling of the amino acid to the selection of appropriate protecting groups and coupling strategies, and finally, to the mitigation of potential side reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to expand their peptide synthesis toolkit with this versatile building block.

Physicochemical Properties and Handling of (2S,3R)-β-Hydroxyleucine Hydrochloride

(2S,3R)-β-Hydroxyleucine Hydrochloride is typically supplied as a white to off-white crystalline powder.[1] Understanding its fundamental properties is crucial for its effective use in SPPS.

PropertyValue
Chemical Name (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride
Synonyms L-threo-beta-Hydroxyleucine Hydrochloride, (3R)-3-Hydroxy-L-leucine Hydrochloride
CAS Number 1598376-94-3
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol
Storage Store at 2–8 °C in a tightly sealed container, protected from light and moisture.[1]

Handling Recommendations: As with most amino acid hydrochlorides, it is advisable to handle the compound in a controlled environment to minimize moisture absorption. For use in SPPS, the hydrochloride salt needs to be neutralized, which is typically achieved in situ during the coupling reaction by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Strategic Considerations for SPPS: Protecting Group Selection

The success of incorporating (2S,3R)-β-Hydroxyleucine hinges on a robust and orthogonal protecting group strategy. The standard Fmoc/tBu approach in SPPS is well-suited for this purpose.[2]

α-Amino Group Protection

The α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is the standard temporary protecting group in modern SPPS, allowing for selective deprotection with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

β-Hydroxyl Group Protection: A Critical Choice

The nucleophilic nature of the β-hydroxyl group necessitates its protection to prevent side reactions during peptide synthesis, such as acylation during subsequent coupling steps. The choice of protecting group for the hydroxyl function is critical and should be orthogonal to the Fmoc group.

Given the structural similarity to Threonine, the acid-labile tert-butyl (tBu) group is the recommended protecting group for the β-hydroxyl of (2S,3R)-β-Hydroxyleucine.[4] The bulky tBu group effectively shields the hydroxyl function from unwanted reactions and is readily removed during the final cleavage from the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]

The resulting protected amino acid for SPPS would be Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH .

Caption: General workflow for a single coupling cycle in SPPS.

Potential Side Reactions and Mitigation Strategies

The unique structure of (2S,3R)-β-Hydroxyleucine presents a risk of specific side reactions during SPPS. Awareness of these potential pitfalls is crucial for obtaining a high-purity final product.

Dehydration

The β-hydroxyl group is susceptible to elimination, particularly under acidic conditions or with certain coupling reagents, leading to the formation of a dehydroamino acid residue. Carbodiimide-based reagents like EDC, especially in the presence of copper(I) chloride, are known to promote this side reaction. [5] Mitigation Strategy:

  • Avoid harsh acidic conditions during the synthesis.

  • Utilize uronium/aminium or phosphonium salt coupling reagents (HATU, HCTU, PyBOP) which are less prone to inducing dehydration compared to carbodiimides.

  • Ensure complete protection of the β-hydroxyl group with a robust protecting group like tBu.

Epimerization

Epimerization at the α-carbon is a general concern in peptide synthesis, particularly for sterically hindered amino acids or during prolonged activation times. [6]The risk of epimerization is heightened by the use of excess base.

Mitigation Strategy:

  • Minimize pre-activation times.

  • Use the recommended stoichiometry of base (DIPEA).

  • Incorporate an additive like Oxyma Pure® if using carbodiimide-based coupling, as it is known to suppress racemization.

  • For extremely sensitive sequences, consider lower reaction temperatures , although this may necessitate longer coupling times.

Incomplete Coupling

Due to steric hindrance, incomplete coupling can be a significant issue, leading to deletion sequences in the final peptide.

Mitigation Strategy:

  • Employ potent coupling reagents as previously discussed.

  • Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Increase the coupling time.

  • Perform a double coupling if the first coupling is incomplete.

  • Consider using a more effective solvent for solvation , such as N-methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the tBu group on the β-hydroxyl, are removed simultaneously.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of (2S,3R)-β-Hydroxyleucine Hydrochloride into synthetic peptides is readily achievable with careful planning and execution. The key to success lies in a robust protecting group strategy, centered on the use of a tBu group for the β-hydroxyl function, and the application of potent coupling reagents to overcome steric hindrance. By understanding and mitigating potential side reactions such as dehydration and epimerization, researchers can confidently utilize this valuable non-canonical amino acid to explore new frontiers in peptide design and therapeutic development.

References

  • Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. (2025). ResearchGate. Retrieved from [Link]

  • Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed. Retrieved from [Link]

  • Acetyl group for proper protection of β-sugar-amino acids used in SPPS. (2023). Amino Acids, 55(8), 1031-1044. Retrieved from [Link]

  • Engineering protein theranostics using bio-orthogonal asparaginyl peptide ligases. (2021). Communications Biology, 4(1), 406. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (1997). Chemical Reviews, 97(6), 2243-2266. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). Nature Communications, 14(1), 8111. Retrieved from [Link]

  • (2S,3R)-Beta-Hydroxyleucine Hydrochloride. (n.d.). Clinivex. Retrieved from [Link]

  • Are double couplings in SPPS interesting for purity of short peptides? (2015). ResearchGate. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8049. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

Sources

Method

Preparation of cyclic depsipeptides using (2S,3R)-β-Hydroxyleucine Hydrochloride

Application Note: Synthesis of Cyclic Depsipeptides Incorporating (2S,3R)-β-Hydroxyleucine Hydrochloride Executive Summary & Introduction Cyclic depsipeptides, characterized by the presence of at least one ester (depsi)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Cyclic Depsipeptides Incorporating (2S,3R)-β-Hydroxyleucine Hydrochloride

Executive Summary & Introduction

Cyclic depsipeptides, characterized by the presence of at least one ester (depsi) bond within their macrocyclic backbone, represent a structurally diverse class of natural products with potent pharmacological profiles[1]. Notable examples include the anti-HIV agent papuamide B[2] and the cytotoxic callipeltins[3]. A recurring, critical pharmacophore in these complex molecules is the unusual amino acid (2S,3R)-β-hydroxyleucine (CAS 5817-22-1)[4].

Incorporating (2S,3R)-β-hydroxyleucine into synthetic pipelines presents significant challenges due to the steric encumbrance of the β-hydroxyl group and the propensity of the α-chiral center to epimerize during esterification[5]. This Application Note details a robust, self-validating methodology for the preparation of cyclic depsipeptides using (2S,3R)-β-hydroxyleucine hydrochloride, leveraging optimized on-resin esterification and solution-phase macrolactamization[1][6].

Mechanistic Insights & Strategic Planning

Expertise & Experience: The synthesis of depsipeptides requires the formation of an ester bond between an amino acid carboxylic acid and the β-hydroxyl group of the β-hydroxyleucine residue. Standard carbodiimide-based coupling (e.g., DIC/DMAP) often results in poor yields and significant epimerization via an oxazolone intermediate[5]. To circumvent this, our protocol utilizes 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (NMI)[3].

Causality of Reagent Selection: MSNT forms a highly reactive mixed anhydride with the incoming amino acid, while NMI acts as a nucleophilic catalyst to generate a transient acyl-imidazolium intermediate. This highly electrophilic species is rapidly intercepted by the sterically hindered β-hydroxyl group of the leucine derivative, kinetically outcompeting the oxazolone-mediated epimerization trajectory.

Furthermore, macrocyclization is strategically designed as a solution-phase macrolactamization (amide bond formation) rather than macrolactonization[1]. Amide bond formation is thermodynamically more favorable, generally higher yielding at high dilutions, and less prone to C-terminal epimerization, ensuring the high stereochemical fidelity of the final macrocycle[6].

Experimental Workflow

Workflow N1 1. Fmoc Protection (2S,3R)-β-OH-Leu HCl N2 2. Linear SPPS Assembly (Fmoc Strategy) N1->N2 Couple to 2-CTC Resin N3 3. On-Resin Esterification (MSNT / NMI) N2->N3 Expose β-OH for Depsi Bond N4 4. Resin Cleavage (Mild Acid / HFIP) N3->N4 Retain Side-Chain Protecting Groups N5 5. Macrolactamization (HATU / DIPEA) N4->N5 High Dilution (1 mM) N6 6. Global Deprotection & HPLC Purification N5->N6 Final Deprotection

Workflow for the synthesis of cyclic depsipeptides using (2S,3R)-β-hydroxyleucine.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Fmoc-(2S,3R)-β-Hydroxyleucine

  • Dissolve (2S,3R)-β-Hydroxyleucine Hydrochloride (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath and add Fmoc-OSu (1.1 eq) portion-wise to prevent excessive side reactions.

  • Stir at room temperature for 12 h. Acidify the mixture carefully to pH 2 using 1M HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Fmoc-protected building block.

Protocol B: Solid-Phase Assembly & On-Resin Esterification

  • Resin Loading: Load the C-terminal amino acid onto 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) in the presence of DIPEA (4.0 eq) in anhydrous DCM. Note: 2-CTC is strictly required as it allows for the cleavage of the fully protected linear peptide using mild acid, which is essential for the downstream solution-phase macrolactamization[1].

  • Linear SPPS: Perform iterative Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (Fmoc-AA-OH, HATU, DIPEA) until Fmoc-(2S,3R)-β-OH-Leu-OH is incorporated into the sequence.

  • Depsi-Bond Formation (Esterification): To the resin-bound peptide featuring the free β-hydroxyl group, add the subsequent Fmoc-amino acid (10.0 eq), MSNT (10.0 eq), and NMI (20.0 eq) dissolved in a minimal volume of anhydrous DCM[3]. Agitate for 2 hours. Repeat this coupling step once (double coupling) to ensure >95% conversion.

  • Sequence Completion: Resume standard Fmoc SPPS to complete the linear sequence.

Protocol C: Cleavage & Solution-Phase Macrolactamization

  • Mild Cleavage: Treat the resin with 20% hexafluoroisopropanol (HFIP) in DCM for 30 minutes to cleave the fully protected linear depsipeptide. Filter the resin and concentrate the filtrate under reduced pressure.

  • Macrolactamization: Dissolve the protected linear peptide in anhydrous DMF/DCM (1:4) to a final concentration of 1 mM. Crucial Step: High dilution is mathematically required to favor intramolecular cyclization over intermolecular oligomerization[6].

  • Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq). Stir for 24 h at room temperature.

  • Global Deprotection: Concentrate the reaction mixture and treat with a standard cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

  • Precipitate the crude cyclic depsipeptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Quantitative Data: Optimization of Esterification

The choice of coupling reagent for the depsipeptide bond formation at the β-hydroxyl group is the most critical variable in this workflow. Table 1 summarizes the optimization data driving our reagent selection.

Coupling Reagent SystemEquivalentsReaction TimeConversion Yield (%)Epimerization (%)
DIC / DMAP5.0 eq16 h45 - 55%18 - 25%
PyBOP / DIPEA5.0 eq16 h30 - 40%< 5%
MSNT / NMI 10.0 eq 2 x 2 h > 95% < 2%

Table 1: Comparison of coupling reagents for the on-resin esterification of Fmoc-(2S,3R)-β-OH-Leu-OH. MSNT/NMI provides superior conversion with negligible epimerization[3][5].

Self-Validating Quality Control

Trustworthiness & Validation: To ensure the protocol functions as a self-validating system, two critical QC checkpoints must be implemented:

  • Pre-Cyclization LC-MS: Following HFIP cleavage, the protected linear depsipeptide must be analyzed via LC-MS. The presence of the correct mass confirms successful MSNT/NMI esterification, preventing the waste of expensive macrocyclization reagents on failed sequences.

  • Stereochemical Integrity via Marfey's Analysis: Post-purification, a small aliquot of the cyclic depsipeptide is subjected to total acid hydrolysis (6M HCl, 110 °C, 24 h). The hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and analyzed by LC-MS[4]. Comparison against authentic FDAA-derivatized (2S,3R)-β-hydroxyleucine and its epimers validates that no racemization occurred during the esterification or macrolactamization steps.

References

  • Xie, W., Ding, D., Zi, W., Li, G., & Ma, D. (2008). Total synthesis and structure assignment of papuamide B, a potent marine cyclodepsipeptide with anti-HIV properties. Angewandte Chemie International Edition, 47(15), 2844-2848. 2

  • Paquette, A. R., & Boddy, C. N. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. Organic & Biomolecular Chemistry, 21, 8043-8053. 1

  • Boudreau, M. A., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1344-1351. 5

  • Ullrich, A., Junk, L., & Kazmaier, U. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 2371, 43-61. 6

  • LookChem Database. (2025). CAS 5817-22-1, beta-hydroxyleucine. 4

  • Frost, J. M., et al. (2006). Solid Phase Total Synthesis and Structure Proof of Callipeltin B. Journal of the American Chemical Society. 3

Sources

Application

Application Note: Optimal Coupling Strategies for (2S,3R)-β-Hydroxyleucine in Peptide Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Challenges The incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Challenges

The incorporation of non-proteinogenic, sterically hindered amino acids like (2S,3R)-β-Hydroxyleucine is a critical step in the synthesis of complex natural products (e.g., laxaphycins, skyllamycin) and highly stable peptidomimetics[1]. However, the unique structural topology of this residue presents severe synthetic bottlenecks.

As an Application Scientist, it is crucial to understand why standard coupling protocols (like DIC/HOBt) fail here. The difficulty arises from a "perfect storm" of structural features:

  • Severe Steric Shielding: The β-carbon is fully substituted with a hydroxyl group and a bulky isopropyl moiety. This creates a massive steric umbrella over both the α-amine (hindering its nucleophilicity) and the α-carboxylic acid (hindering electrophilic activation)[2].

  • O-Acylation & Depsipeptide Formation: If the β-hydroxyl group is left unprotected during synthesis, it can act as a competing nucleophile, leading to unwanted branched depsipeptides or homobislactone byproducts[3].

  • Epimerization Risk: Because the steric bulk drastically reduces the rate of intermolecular amide bond formation, the activated ester has a prolonged lifespan. This increases the probability of base-catalyzed oxazolone formation, leading to epimerization at the α-carbon.

To overcome these challenges, the coupling environment must be tightly controlled using highly reactive, epimerization-suppressing reagents.

Mechanistic Pathways & Strategic Decision Making

The choice of coupling reagent depends entirely on whether (2S,3R)-β-Hydroxyleucine is acting as the electrophile (being activated and added to the peptide chain) or the nucleophile (already on the chain, awaiting the next amino acid).

Mechanism AA Fmoc-(2S,3R)-β-OH-Leu-OH ActEster Activated Ester (O-Acylisourea / OBt / OMorph) AA->ActEster Coupling Reagent (COMU / PyAOP) Success Peptide Bond Formation (Desired Pathway) ActEster->Success Fast Amine Attack (High Conc. / Heat) Oxazolone Oxazolone Intermediate (Base Promoted) ActEster->Oxazolone Slow Amine Attack (Steric Hindrance) OAcyl O-Acylation / Bislactone (If β-OH Unprotected) ActEster->OAcyl Intramolecular Attack Epimer Epimerization (Loss of 2S Stereocenter) Oxazolone->Epimer Tautomerization

Caption: Competing mechanistic pathways during the activation of sterically hindered β-hydroxy amino acids.

Reagent Selection Matrix

Based on empirical data and reaction kinetics, we must abandon first-generation carbodiimides. The optimal reagents fall into three categories:

  • COMU / OxymaPure: A third-generation uronium salt. COMU is highly efficient for hindered amino acids, produces water-soluble byproducts, and exhibits a much safer explosive profile than benzotriazole-based reagents like HATU[4].

  • PyAOP: A phosphonium-based reagent. When β-hydroxyleucine is the nucleophile on the resin, uronium reagents (like HATU/COMU) can react with its hindered, slow-reacting α-amine to form a dead-end guanidinium byproduct. PyAOP avoids this completely while maintaining extreme reactivity[2].

  • TFFH (Acyl Fluorides): For sequences where even COMU fails, converting the carboxylic acid to an acyl fluoride provides the smallest possible activated intermediate, allowing it to penetrate the steric shield[5].

Quantitative Comparison of Coupling Reagents
Reagent SystemActivation TypeGuanidinylation RiskEpimerization ControlOptimal Use Case for β-OH-Leu
DIC / HOBt CarbodiimideNonePoorNot recommended; too slow.
HATU / DIPEA Uronium (At-based)HighGoodStandard coupling (Electrophile).
COMU / DIPEA Uronium (Oxyma-based)HighExcellentPreferred (Electrophile). Safer, higher yield[4].
PyAOP / TMP PhosphoniumNone ExcellentPreferred (Nucleophile). Prevents chain termination[2].
TFFH / DIPEA Acyl FluorideNoneModerateExtreme steric hindrance / N-methylated sequences[5].

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific stoichiometric ratios and solvent choices (NMP over DMF) to maximize solvation of the hindered peptide backbone[5].

Note: It is highly recommended to use side-chain protected Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH to prevent O-acylation.

Protocol A: Coupling Fmoc-β-OH-Leu(tBu)-OH to the Peptide Chain (Electrophile Role)

Objective: Maximize activation speed while suppressing oxazolone formation using COMU.

Materials:

  • Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH (3.0 equivalents)

  • COMU (2.95 equivalents)

  • OxymaPure (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in NMP for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min) and wash thoroughly with NMP (5x).

  • Pre-Activation: In a clean, dry vial, dissolve Fmoc-(2S,3R)-β-OH-Leu(tBu)-OH (3 eq) and OxymaPure (3 eq) in a minimum volume of NMP (approx. 0.1 M concentration).

  • Addition of Coupling Agent: Add COMU (2.95 eq) to the vial. Causality note: We use slightly less COMU than the amino acid to ensure no unreacted uronium species is transferred to the resin, which could cap the peptide.

  • Base Addition: Add DIPEA (6 eq) to the mixture. Vortex for exactly 60 seconds. The solution will typically turn a distinct color (yellow/orange) indicating active ester formation.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate gently at 40°C (if using a heated synthesizer) or room temperature for 2 to 4 hours. Steric hindrance necessitates extended reaction times[5].

  • Self-Validation: Drain and wash the resin (5x NMP, 3x DCM). Perform a Kaiser test. If the resin beads are blue (incomplete coupling), repeat steps 2-5 (Double Coupling) before proceeding to capping.

Protocol B: Coupling the Next Amino Acid onto β-Hydroxyleucine (Nucleophile Role)

Objective: Prevent guanidinylation of the hindered β-hydroxyleucine amine using PyAOP.

Materials:

  • Next Fmoc-Amino Acid (4.0 equivalents)

  • PyAOP (3.9 equivalents)

  • 2,4,6-Trimethylpyridine (TMP / sym-collidine) (8.0 equivalents)

  • NMP / DCM (1:1 v/v)

Step-by-Step Methodology:

  • Deprotection: Deprotect the Fmoc group of the resin-bound β-hydroxyleucine. Note: The bulky side chain may slow Fmoc removal; extend deprotection time by 50%.

  • Solvent Optimization: Wash the resin with a 1:1 mixture of NMP and DCM. Causality note: DCM helps swell the sterically congested peptide backbone, exposing the buried α-amine.

  • Activation: Dissolve the next Fmoc-AA (4 eq) and PyAOP (3.9 eq) in NMP. Add TMP (8 eq). Causality note: TMP is a weaker, more sterically hindered base than DIPEA, which drastically reduces base-catalyzed epimerization during slow couplings.

  • Coupling: Add the activated mixture to the resin. Agitate for 4 to 12 hours (overnight coupling is often required for α,β-disubstituted amines)[5].

  • Validation: Perform a Chloranil test (Kaiser test is often falsely negative for secondary or highly hindered primary amines).

Workflow Decision Tree

To ensure reproducible success, follow this logical workflow when designing your synthesis sequence involving β-Hydroxyleucine.

Workflow Start β-Hydroxyleucine Coupling Strategy Role What is the role of β-OH-Leu in this step? Start->Role Electrophile Electrophile (Adding it to chain) Role->Electrophile Nucleophile Nucleophile (Adding next AA to it) Role->Nucleophile Protect Is the β-OH Protected? (e.g., tBu ether) Electrophile->Protect PyAOP Use PyAOP / TMP (Prevents guanidinylation of slow amine) Nucleophile->PyAOP YesProt Yes Protect->YesProt NoProt No (Unprotected) Protect->NoProt COMU Use COMU / Oxyma / DIPEA (High efficiency, low epimerization) YesProt->COMU DIC Use DIC / Oxyma (Base-free to prevent O-acylation) NoProt->DIC Check Check Coupling via Chloranil Test PyAOP->Check

Caption: Decision matrix for selecting coupling reagents based on residue role and protection strategy.

Conclusion

The successful incorporation of (2S,3R)-β-Hydroxyleucine requires abandoning generic peptide synthesis protocols. By understanding the causality of steric shielding and side-reaction kinetics, scientists can logically select COMU for activating the β-hydroxyleucine carboxylate, and PyAOP for acylating its hindered amine. Protecting the β-hydroxyl group as a tert-butyl ether remains the most robust method to prevent depsipeptide formation and ensure high-fidelity synthesis of complex peptide therapeutics.

References

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed (National Institutes of Health). Available at:[Link][3]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:[Link][2]

  • Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery. MDPI. Available at:[Link][1]

  • Synthesis of N-Betsylated Amino Acids Using Aqueous Buffered Sodium Hypochlorite Solution (COMU: A third generation of uronium-type coupling reagents). ResearchGate. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization of (2S,3R)-β-Hydroxyleucine Hydrochloride during peptide coupling

A Guide to Preventing and Troubleshooting α-Carbon Epimerization Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting α-Carbon Epimerization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the non-proteinogenic amino acid (2S,3R)-β-Hydroxyleucine into their peptide sequences. Due to its structure, this amino acid presents a significant risk of epimerization at the α-carbon during activation and coupling. This can lead to the formation of the (2R,3R)-diastereomer, a critical impurity that complicates purification and can compromise the biological activity of the final peptide.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the stereochemical integrity of your peptide.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (2S,3R)-β-Hydroxyleucine coupling?

Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] In the case of (2S,3R)-β-Hydroxyleucine, the primary concern during peptide synthesis is the inversion of the stereocenter at the α-carbon (Cα), changing the (2S) configuration to (2R). This results in the formation of the (2R,3R)-β-Hydroxyleucine diastereomer. Because these epimers have very similar physical properties, they are often difficult to separate using standard purification techniques like reverse-phase HPLC.[1]

Q2: Why is epimerization a significant risk during peptide coupling?

Epimerization is a common side reaction in peptide synthesis, primarily occurring through two base-catalyzed mechanisms:

  • Oxazolone Formation: The most prevalent pathway involves the activation of the N-protected amino acid's carboxyl group.[1][3] The backbone amide carbonyl can attack the highly reactive activated ester, forming a 5(4H)-oxazolone intermediate.[1][4] The α-proton of this planar intermediate is acidic and can be easily abstracted by a base. Reprotonation can occur from either face, leading to a loss of chiral purity.[1][5]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate, which is also planar. Subsequent reprotonation can lead to epimerization.[1]

Sterically hindered amino acids, such as β-Hydroxyleucine, can have slower coupling kinetics, which increases the lifetime of the activated intermediate and provides more opportunity for epimerization to occur.[6]

Q3: What are the consequences of epimerization in my final peptide product?

The biological activity of a peptide is critically dependent on its precise three-dimensional structure.[1] The introduction of a single diastereomeric amino acid can alter the peptide's overall conformation, disrupting key interactions with its biological target (e.g., a receptor or enzyme). This can lead to a significant reduction or complete loss of biological activity. Furthermore, the presence of the epimeric impurity complicates downstream purification and regulatory approval for therapeutic peptides.[1]

Troubleshooting Guide: High Diastereomeric Impurity Detected

This section addresses the common problem of detecting a significant amount of the undesired (2R,3R) diastereomer after a coupling step.

Problem: My analysis (e.g., Chiral HPLC, LC-MS) shows a high level of epimerization after coupling (2S,3R)-β-Hydroxyleucine.
Possible Cause 1: Inappropriate Coupling Reagent

The choice of coupling reagent is the most critical factor in controlling epimerization. Reagents that create highly reactive intermediates can accelerate oxazolone formation.[1] Standard carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[1]

Solution: Employ Uronium/Aminium or Phosphonium Reagents with Additives.

Modern coupling reagents are designed to generate active esters that are reactive enough for efficient coupling but stable enough to resist epimerization.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[7][8] HATU is often considered the gold standard for difficult couplings as it forms a highly reactive OAt ester.[7][9][10] The "7-aza effect" from the nitrogen in the HOAt ring provides anchimeric assistance, accelerating the aminolysis step and minimizing the time the activated acid is susceptible to epimerization.[10]

  • Phosphonium Salts: Reagents like PyBOP and DEPBT are also excellent choices.[7][11] DEPBT is particularly noted for causing very little epimerization, especially with sensitive amino acids.[7]

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentActive Ester TypeRelative ReactivityEpimerization RiskKey Considerations
DIC/DCC (alone)O-acylisoureaHighVery HighNot recommended for sensitive residues without additives.[1]
HBTU/TBTUOBt esterHighModerateWidely used, but HATU/HCTU are superior for suppressing epimerization.[11][12]
HATU OAt ester Very High Low Excellent for hindered couplings; faster reaction reduces epimerization.[7][10][13]
HCTU O-6-ClBt esterHighLow-ModerateMore reactive and often more cost-effective than HBTU.[10][14]
COMU Oxyma esterVery HighLowBy-products are water-soluble, simplifying workup. Considered very safe and efficient.[8]
DEPBT N/AModerateVery LowExcellent choice for fragment condensation and epimerization-prone couplings.[7]
PyBOP OBt esterHighLow-ModerateSafer alternative to BOP (avoids carcinogenic HMPA by-product).[11]
Possible Cause 2: Incorrect Base Selection or Stoichiometry

The base used during coupling plays a dual role: it deprotonates the incoming amine's ammonium salt and facilitates the reaction. However, excess or highly nucleophilic bases can directly abstract the α-proton, promoting epimerization.[1]

Solution: Use a Sterically Hindered, Non-Nucleophilic Base in Stoichiometric Amounts.

  • Choice of Base: Diisopropylethylamine (DIEA) is commonly used but can contribute to epimerization. More sterically hindered bases such as 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) are strongly preferred.[15][16] Studies have shown that using collidine can significantly reduce epimerization compared to DIEA.[16][17]

  • Stoichiometry: Use the minimum amount of base required. For coupling an amino acid hydrochloride, typically 2 equivalents of base are needed: one to neutralize the hydrochloride salt and one for the coupling reaction itself. When using uronium/aminium reagents like HATU, avoid using a large excess of base.

Possible Cause 3: Suboptimal Reaction Conditions (Temperature, Solvent, Time)

High temperatures and prolonged reaction times increase the probability of epimerization. The solvent also plays a crucial role.

Solution: Optimize Temperature, Time, and Solvent Choice.

  • Temperature: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to minimize epimerization.[6]

  • Reaction Time: While longer times may be needed for hindered couplings, avoid unnecessarily long reactions. Monitor the reaction for completion (e.g., using a Kaiser test in SPPS) to avoid prolonged exposure to basic conditions.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) are known to increase the rate of epimerization.[6] If possible, consider less polar solvents. For solution-phase synthesis, Dichloromethane (DCM) or mixtures like DCM/DMF can be beneficial.[18]

Troubleshooting Workflow

Below is a decision-making workflow to address epimerization issues systematically.

TroubleshootingWorkflow start High Epimerization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent is_carbodiimide Using Carbodiimide (DCC/DIC) alone? reagent->is_carbodiimide switch_reagent Action: Switch to HATU, COMU, or DEPBT is_carbodiimide->switch_reagent Yes base Step 2: Evaluate Base is_carbodiimide->base No switch_reagent->base is_diea Using DIEA? base->is_diea switch_base Action: Switch to Collidine or NMM. Check stoichiometry. is_diea->switch_base Yes conditions Step 3: Evaluate Conditions is_diea->conditions No switch_base->conditions is_rt Running at RT or elevated temp? conditions->is_rt lower_temp Action: Run coupling at 0°C. Minimize reaction time. is_rt->lower_temp Yes re_analyze Re-run Coupling & Analyze is_rt->re_analyze No lower_temp->re_analyze

Caption: Troubleshooting workflow for epimerization.

Recommended Protocols & Methodologies

Protocol 1: Low-Epimerization Coupling of Fmoc-(2S,3R)-β-Hydroxyleucine-OH in SPPS

This protocol details a robust method for solid-phase peptide synthesis (SPPS) designed to minimize epimerization.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-(2S,3R)-β-Hydroxyleucine-OH (4 eq.)

  • HATU (3.9 eq.)

  • 2,4,6-Collidine (8 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF (6 x 1 min).

  • Pre-activation: In a separate vessel, dissolve Fmoc-(2S,3R)-β-Hydroxyleucine-OH and HATU in DMF. Add the collidine and vortex the mixture for 1-3 minutes at room temperature. This is the activation solution.

  • Cooling: Cool the reaction vessel containing the resin and the activation solution to 0 °C in an ice bath.

  • Coupling: Add the activation solution to the cooled resin. Allow the coupling to proceed for 2 hours at 0 °C, then let it warm to room temperature and continue for another 2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and by-products.

  • Monitoring: Before proceeding to the next deprotection step, perform a Kaiser test to confirm the coupling reaction has gone to completion. If the test is positive, a second coupling may be required.

Analytical Method: Detection and Quantification by Chiral HPLC

To accurately assess the level of epimerization, a robust analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique.

General Protocol:

  • Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide with cold ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).

  • Hydrolysis (Optional but Recommended): For unambiguous quantification of the epimerized amino acid, perform a total acid hydrolysis of the crude peptide (e.g., 6N HCl at 110 °C for 24 hours). This will break the peptide down into its constituent amino acids.

  • Chromatography:

    • Column: Use a specialized chiral column. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or crown-ether-based columns are highly effective for separating underivatized amino acid enantiomers/diastereomers.[19][20]

    • Mobile Phase: The mobile phase typically consists of an organic modifier (e.g., methanol or ethanol) with a small amount of an acidic or basic additive to control ionization. A common system is ethanol/water with a volatile buffer like ammonium acetate.

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

  • Quantification: Inject a standard of the (2S,3R) and, if available, the (2R,3R) isomer to determine their retention times. Integrate the peak areas in your sample chromatogram to calculate the percentage of the epimerized form.

Epimerization Mechanism Visualization

The following diagram illustrates the key oxazolone intermediate responsible for the loss of stereochemical integrity.

Caption: Oxazolone-mediated epimerization pathway.

References
  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Han, Y. et al. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Lee, J. K. et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]

  • Li, J. et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • Ryabova, M. F. et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications. Available at: [Link]

  • Ciarkowski, J. et al. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Benchpeg. Available at: [Link]

  • Pratt, M. R. et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • (2R,3S)-β-Hydroxyleucine | 87421-23-6. Coompo Research Chemicals. Available at: [Link]

  • Chemistry of peptide synthesis. Book.
  • Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. Synfacts. Available at: [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules. Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. Available at: [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Available at: [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Scilit. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance when coupling (2S,3R)-β-Hydroxyleucine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with incorporating (2S,3R)-β-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with incorporating (2S,3R)-β-Hydroxyleucine into peptide sequences.

β-Hydroxyleucine is a non-proteinogenic, highly sterically hindered amino acid frequently found in complex natural products such as laxaphycins and lobocyclamides[1]. Due to its unique structural topology—featuring both a bulky β-isopropyl group and a β-hydroxyl moiety—standard Solid-Phase Peptide Synthesis (SPPS) protocols frequently fail, resulting in deletion sequences, epimerization, or dehydration artifacts.

This guide provides a causality-driven framework to help you overcome these thermodynamic and kinetic barriers.

Mechanistic Overview: The "Why" Behind the Difficulty

Before troubleshooting, it is critical to understand the physical chemistry of the molecule. The β-carbon of β-hydroxyleucine is completely substituted, heavily restricting the accessible conformational space of the peptide backbone. This steric bulk dramatically lowers the rate of aminolysis. When coupling kinetics slow down, the lifetime of the activated ester increases, opening the door for competing side reactions such as oxazolone-mediated epimerization or base-catalyzed dehydration.

G A Unprotected (2S,3R)-β-Hydroxyleucine B Steric Hindrance (β-isopropyl group) A->B C Nucleophilic β-OH Group A->C D Slow Aminolysis Kinetics B->D Increases activation energy E O-Acylation (Branched Peptides) C->E Competing nucleophile F Dehydration (-18 Da Mass Shift) C->F Base-catalyzed elimination G Epimerization via Oxazolone Formation D->G Prolonged active ester lifetime

Logical mapping of side reactions caused by β-Hydroxyleucine's structural features.

Frequently Asked Questions & Troubleshooting

Q1: I purchased (2S,3R)-β-Hydroxyleucine Hydrochloride. Can I use this directly in my SPPS workflow? A1: No. The hydrochloride salt of the free amino acid cannot be used directly in SPPS. You must first perform a global protection to convert it into an appropriately shielded building block, typically Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH . Causality: The Fmoc group is required for temporary α-amine protection during chain elongation. More importantly, the β-hydroxyl group must be protected with a bulky ether (like tert-butyl or TBS) to prevent it from acting as a competing nucleophile, which would lead to unwanted O-acylation and branched peptide formation.

Q2: My LC-MS shows a major impurity with a -18 Da mass shift. What is happening? A2: You are observing the dehydration of the β-hydroxyl group, resulting in the formation of a dehydroamino acid (dehydroleucine). Causality: Under the basic conditions of SPPS (especially in the presence of DIPEA or piperidine) and the prolonged reaction times required for hindered couplings, the β-hydroxyl group is highly susceptible to base-catalyzed elimination. Solution: Ensure your β-hydroxyl group is tBu-protected. Additionally, avoid using vast excesses of strong bases; consider switching your base from DIPEA to the less basic, more sterically hindered 2,4,6-trimethylpyridine (TMP/collidine).

Q3: I used standard DIC/HOBt, but the coupling failed completely. Which reagent should I use? A3: Standard carbodiimides (DIC) and HOBt lack the necessary reactivity to overcome the steric barrier of the β-isopropyl group. You must use high-efficiency uronium/aminium salts like HATU or COMU [2]. Causality: HATU generates an highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an internal hydrogen-bond acceptor that stabilizes the transition state and accelerates aminolysis[3].

Q4: I used excess HATU to force the coupling, but now I see a +98 Da adduct on my sequence. Why? A4: You have guanidinylated the N-terminus of your resin-bound peptide. Causality: Uronium salts like HATU can react directly with the free primary amine of the peptide chain if the pre-activation of the carboxylic acid is incomplete or if an excess of the coupling reagent is used[2]. Solution: Always use a sub-stoichiometric amount of HATU relative to the amino acid (e.g., 0.95 equivalents of HATU per 1.0 equivalent of amino acid). Alternatively, switch to a phosphonium salt like PyAOP or the Oxyma-based reagent COMU , which do not cause guanidinylation[4].

Quantitative Comparison of Coupling Reagents for Hindered Residues

To aid in your experimental design, the following table summarizes the kinetic and safety profiles of modern coupling reagents when applied to sterically hindered β-hydroxy amino acids[4][5].

Coupling ReagentActive Species GeneratedCoupling Efficiency (Hindered)Epimerization RiskGuanidinylation RiskSafety Profile
DIC / HOBt OBt EsterLowHigh (due to slow kinetics)NoneStandard
HATU OAt EsterExcellentLowHigh (if excess used)Explosive potential
COMU Oxyma EsterExcellentVery LowNoneSafer, Non-explosive
PyAOP OAt EsterVery HighLowNoneStandard

Standard Operating Procedure: Self-Validating Coupling Protocol

This protocol utilizes HATU/HOAt chemistry optimized for sterically hindered substrates. It incorporates a self-validating micro-cleavage step to ensure scientific integrity before proceeding with sequence elongation.

G N1 1. Resin Swelling (DMF/DCM) N2 2. Pre-activation HATU + HOAt + DIPEA N1->N2 N3 3. Double Coupling 45°C, 60 mins each N2->N3 N4 4. Capping Ac2O / Pyridine N3->N4 N5 5. Micro-cleavage LC-MS Validation N4->N5

Optimized self-validating workflow for coupling sterically hindered β-hydroxy amino acids.

Step-by-Step Methodology:
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Stoichiometric Pre-activation (Critical Step):

    • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH and 0.4 mmol (4 eq) of HOAt in minimal anhydrous DMF.

    • Add 0.38 mmol (3.8 eq) of HATU. Note the sub-stoichiometric ratio to prevent guanidinylation.

    • Add 0.8 mmol (8 eq) of DIPEA (or TMP for highly sensitive sequences). Vortex for exactly 60 seconds to form the OAt active ester.

  • Coupling: Add the pre-activated mixture to the resin. React at 45°C for 60 minutes. The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the β-isopropyl group.

  • Double Coupling: Drain the reaction vessel and repeat Steps 2 and 3 with fresh reagents to ensure maximum conversion.

  • Capping: Wash the resin 5x with DMF. Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion sequences later in the synthesis.

  • Validation (Micro-cleavage): Withdraw a 2 mg aliquot of resin. Treat with TFA/TIPS/Water (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS.

    • Pass Criteria: Presence of the desired mass; absence of the -18 Da dehydration peak and the +98 Da guanidinylation peak.

Sources

Troubleshooting

Optimizing reaction yield in the synthesis of (2S,3R)-β-Hydroxyleucine Hydrochloride

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of the unnatural amino acid (2S,3R)-β-Hydroxyleucine Hydrochloride is notoriously sensitive to stereochemical drift and regioselectivity failures...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of the unnatural amino acid (2S,3R)-β-Hydroxyleucine Hydrochloride is notoriously sensitive to stereochemical drift and regioselectivity failures. This guide provides field-proven interventions, focusing on the causality behind yield losses and stereochemical epimerization.

Pathway Architecture & Mechanistic Overview

The synthesis of (2S,3R)-β-Hydroxyleucine typically relies on one of two primary asymmetric frameworks: the Sulfinimine-Mediated Asymmetric Strecker Synthesis or the Sharpless Asymmetric Aminohydroxylation (AA) . Understanding the geometric and electronic constraints of these pathways is critical for diagnosing yield bottlenecks.

SynthesisRoutes Start1 Isobutyraldehyde Derivative Sulfinimine Chiral Sulfinimine Intermediate Start1->Sulfinimine Ti(OEt)4 Chiral Sulfinamide Strecker Strecker Adduct (High de%) Sulfinimine->Strecker Et2AlCN, -78°C Product (2S,3R)-β-Hydroxyleucine HCl Target API Strecker->Product 1. Hydrolysis 2. HCl/Dioxane Start2 Aryl Enoate (Aliphatic side chain) Sharpless Sharpless AA Adduct (Regioselectivity controlled) Start2->Sharpless OsO4, (DHQ)2AQN Chloramine-T Sharpless->Product 1. Deprotection 2. HCl/Dioxane

Fig 1: Synthetic pathways for (2S,3R)-β-Hydroxyleucine HCl via Strecker and Sharpless AA routes.

Quantitative Yield & Bottleneck Analysis

When optimizing your scale-up, benchmark your in-process metrics against the standard parameters outlined below. Deviations from these baselines indicate a breakdown in transition-state control or product isolation.

Synthetic StrategyKey Reagents & CatalystsTarget Overall YieldTarget de / eePrimary Yield Bottleneck
Sulfinimine Strecker (R)-tert-butanesulfinamide, Et₂AlCN55% – 65%> 95% deCyanide addition temperature control; nitrile hydrolysis
Sharpless AA K₂OsO₂(OH)₄, (DHQ)₂AQN, CbzNNaCl40% – 50%85% – 90% eeRegioselectivity (α-OH vs α-NH₂ formation)

Troubleshooting & FAQ Matrix

Q1: During the sulfinimine-mediated Strecker synthesis, my yield of the (2S,3R) adduct drops significantly, and I observe epimerization at the C2 position. How can I prevent this?

The Causality: This is almost always a failure of Lewis acid coordination. If you are using uncoordinated cyanide sources (like TMSCN/KCN) or allowing the reaction temperature to rise above -78 °C, the transition state loses its rigidity. The Solution: You must use Diethylaluminum cyanide (Et₂AlCN)[1]. Et₂AlCN acts as both a Lewis acid and a cyanide source. The bidentate coordination of the aluminum atom to both the sulfinyl oxygen and the imine nitrogen locks the intermediate into a rigid six-membered chair conformation. This steric wall forces the cyanide nucleophile to attack exclusively from the Re-face, establishing the correct (2S) stereocenter. Maintain the internal reactor temperature strictly at -78 °C during the addition.

Q2: I am using the Sharpless Asymmetric Aminohydroxylation (AA) route on an aliphatic enoate, but my major product is the α-hydroxy-β-amino isomer instead of the desired α-amino-β-hydroxy isomer. Why is the regioselectivity reversed?

The Causality: The standard (DHQ)₂AQN ligand relies on π-stacking interactions within its phthalazine core to orient the substrate. Aliphatic enoates (like the isobutyl-substituted precursor for leucine) lack an aromatic ring, causing the substrate to bind indiscriminately or in an inverted orientation, leading to the wrong regioisomer. The Solution: Do not use simple alkyl esters. Switch your starting material to a p-methoxyphenyl or p-bromophenyl ester. The electron-rich aryl ring of the ester will engage in π-stacking with the ligand's binding pocket, forcing the olefin into the correct orientation. This reverses the regioselectivity, ensuring the nitrogen is delivered to the α-position and the oxygen to the β-position.

Q3: My final deprotection and HCl salt formation results in a gummy zwitterionic residue rather than a crystalline powder. My isolated yield is under 30%.

The Causality: (2S,3R)-β-Hydroxyleucine is a highly polar, unnatural amino acid[2]. If there is any residual water during the final global deprotection, the molecule forms a stable zwitterionic syrup. Water outcompetes the chloride ions for hydrogen bonding, preventing the formation of a rigid crystal lattice. The Solution: The final salt formation must be strictly anhydrous. Perform the deprotection using 4N HCl in anhydrous dioxane. Precipitate the API by triturating with ice-cold, anhydrous diethyl ether.

Self-Validating Experimental Workflow (Strecker Route)

This protocol utilizes the highly stereoselective sulfinimine route[1], engineered with mandatory in-process controls (IPCs) to ensure self-validation at each critical juncture.

Step 1: Sulfinimine Condensation
  • Procedure: In a flame-dried flask under argon, dissolve (R)-tert-butanesulfinamide (1.0 eq) and the β-hydroxy isobutyraldehyde derivative (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. The titanium salts will precipitate as a white solid. Filter through a pad of Celite and concentrate the filtrate.

  • Self-Validation Checkpoint: Run a crude ¹H-NMR. Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the distinct imine proton singlet (~8.1 ppm). If the aldehyde peak remains >5%, your Ti(OEt)₄ is likely hydrolyzed; discard and use a fresh bottle.

Step 2: Asymmetric Cyanide Addition (Critical Stereogenic Step)
  • Procedure: Dissolve the pure sulfinimine in anhydrous THF and cool the reactor to exactly -78 °C .

  • Addition: Add Et₂AlCN (1.5 eq, 1.0 M in toluene) dropwise via syringe pump over 30 minutes. Stir at -78 °C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with NaHCO₃, extract with EtOAc, and run a rapid TLC (Hexanes/EtOAc 7:3). The starting sulfinimine (R_f ~0.6) must be completely consumed, replaced by a single diastereomeric spot (R_f ~0.4). Confirm the de >95% via crude ¹H-NMR by checking the integration of the α-aminonitrile proton (a doublet of doublets at ~4.3 ppm). If a second doublet appears, epimerization has occurred due to temperature drift.

Step 3: Nitrile Hydrolysis & HCl Salt Formation
  • Procedure: Dissolve the Strecker adduct in 6N aqueous HCl and reflux at 100 °C for 12 hours. This achieves global deprotection (cleaving the sulfinyl group and any hydroxyl protecting groups) and hydrolyzes the nitrile to the carboxylic acid.

  • Isolation: Concentrate the reaction mixture in vacuo to absolute dryness to remove all water.

  • Salt Precipitation: Resuspend the crude residue in a minimal amount of anhydrous 4N HCl in dioxane. Stir for 30 minutes, then slowly add ice-cold anhydrous diethyl ether until the (2S,3R)-β-Hydroxyleucine Hydrochloride precipitates as a white crystalline solid.

  • Self-Validation Checkpoint: Filter the crystals and wash with cold ether. Take a few drops of the final ether wash and test with aqueous AgNO₃. If a white precipitate (AgCl) forms, free chloride is still present; continue washing until the AgNO₃ test is negative. This guarantees the purity of the isolated API salt.

References

  • Davis, F. A., Srirajan, V., Fanelli, D. L., & Portonovo, P. (2000). Concise Asymmetric Synthesis of β-Hydroxy α-Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis: Phenylserine and β-Hydroxyleucine. The Journal of Organic Chemistry, 65(22), 7663–7666. URL:[Link]

Sources

Optimization

Troubleshooting incomplete coupling of (2S,3R)-β-Hydroxyleucine Hydrochloride in SPPS

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the successful inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the successful incorporation of (2S,3R)-β-Hydroxyleucine Hydrochloride into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). The unique structure of this amino acid, featuring both a β-hydroxyl group and significant steric hindrance, presents specific challenges that require careful consideration of synthesis strategy.

Troubleshooting Guide: Incomplete Coupling of (2S,3R)-β-Hydroxyleucine

Incomplete coupling is one of the most common issues encountered when working with sterically hindered and functionalized amino acids like (2S,3R)-β-Hydroxyleucine. This guide will walk you through diagnosing the problem and implementing effective solutions.

Q1: My monitoring test (e.g., Kaiser or TNBS test) indicates a positive result after the coupling step for (2S,3R)-β-Hydroxyleucine. What is the primary cause and how can I fix it?

A positive colorimetric test post-coupling signifies the presence of unreacted free amines on the resin, indicating that the coupling reaction has not gone to completion. The primary culprits are the steric hindrance from the isobutyl side chain and the presence of the β-hydroxyl group, which can slow down the reaction kinetics.

  • Double Coupling: The most straightforward approach is to repeat the coupling step immediately.[1] Drain the reaction vessel and add a fresh solution of the activated (2S,3R)-β-Hydroxyleucine. This second coupling cycle will help to drive the reaction to completion.

  • Capping: If a small number of unreacted sites remain after double coupling, it is crucial to permanently block them to prevent the formation of deletion sequences.[1] This is achieved by introducing a capping agent, such as acetic anhydride, to acetylate the remaining free amines.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple re_test Repeat Kaiser Test double_couple->re_test negative_test Negative Test re_test->negative_test Negative positive_test Positive Test re_test->positive_test Positive capping Perform Capping (e.g., Acetic Anhydride) proceed Proceed to Next Deprotection Step capping->proceed negative_test->proceed positive_test->capping

Caption: Decision workflow for handling incomplete coupling.

Q2: I have tried double coupling, but the efficiency for (2S,3R)-β-Hydroxyleucine is still low. What other parameters can I optimize?

When standard double coupling is insufficient, a more systematic optimization of your coupling protocol is necessary. The key areas to focus on are the choice of coupling reagents, reaction conditions, and potential side reactions.

The selection of an appropriate coupling reagent is critical for sterically hindered amino acids.[2][3] Carbodiimide-based reagents like DCC or DIC alone may not be sufficiently reactive.

Parameter Standard Conditions Optimized Conditions for (2S,3R)-β-Hydroxyleucine Rationale
Coupling Reagent HBTU, TBTUHATU, HCTU, PyAOP, COMU These reagents form more reactive OAt or Oxyma esters, which are more effective for hindered couplings.[4]
Base DIPEADIPEA or Collidine Collidine is a weaker base and can help to reduce racemization, which can be a concern with highly activated amino acids.[5]
Solvent DMFDMF, NMP, or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) NMP and "Magic Mixtures" can improve resin swelling and disrupt peptide aggregation, enhancing reagent accessibility.[6]
Temperature Room TemperatureElevated Temperature (e.g., 40-50°C) Increased temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. Microwave-assisted synthesis can also be highly effective.[7]
Reaction Time 1-2 hoursExtended Time (e.g., 4-6 hours or overnight) Slower reaction kinetics may simply require more time for the coupling to reach completion.[8]
  • Resin Preparation: After deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(2S,3R)-β-Hydroxyleucine-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA or Collidine (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Troubleshooting:

    • If the test is negative, proceed with washing and the next deprotection step.

    • If the test is positive, continue the coupling for an additional 2-4 hours, or consider gentle heating. If the test remains positive, perform a double coupling with fresh reagents.

Q3: I am observing a side product with an unexpected mass after incorporating (2S,3R)-β-Hydroxyleucine. What could be the cause?

The presence of a β-hydroxyl group introduces the possibility of specific side reactions, namely O-acylation and dehydration.

The hydroxyl group on the side chain can compete with the N-terminal amine as a nucleophile, leading to the formation of an ester bond with the incoming activated amino acid.[2][4] This results in a branched peptide, which is a common issue with unprotected hydroxyl-containing amino acids.[9]

  • Prevention: The most effective way to prevent O-acylation is to use a side-chain protected derivative of (2S,3R)-β-Hydroxyleucine, such as one with a tert-butyl (tBu) or trityl (Trt) protecting group.[4][10] If an unprotected version must be used, the addition of an additive like 1-hydroxybenzotriazole (HOBt) to the coupling mixture can help to suppress this side reaction by forming less reactive HOBt esters.[11]

Under certain activation conditions, the β-hydroxyl group can be eliminated to form a dehydroamino acid residue.[12][13] This is more likely to occur with strong activating agents and under forcing conditions (e.g., high temperatures).

  • Prevention: Avoid overly harsh activation conditions. Using milder coupling reagents and avoiding excessive heat can minimize the risk of dehydration. If dehydration is suspected, analysis of the crude peptide by mass spectrometry can confirm the presence of a product with a mass corresponding to the loss of water (-18 Da).

Frequently Asked Questions (FAQs)

Q1: Is it mandatory to use a side-chain protected version of (2S,3R)-β-Hydroxyleucine?

While not strictly mandatory in all cases, it is highly recommended.[4] The unprotected hydroxyl group can lead to O-acylation, as discussed above, which can significantly reduce the yield of the desired peptide and complicate purification.[9] Using a derivative with a tBu or Trt protecting group on the side chain will prevent this side reaction and generally lead to a cleaner synthesis.[10]

Q2: Can peptide aggregation be an issue when using (2S,3R)-β-Hydroxyleucine?

Yes, aggregation can be a significant problem. Peptides containing hydrophobic and β-branched amino acids are prone to forming secondary structures on the resin, which can hinder reagent diffusion and lead to incomplete reactions.[6][14] The isobutyl side chain of β-hydroxyleucine contributes to its hydrophobicity.

  • Mitigation Strategies:

    • Use a low-loading resin to increase the distance between peptide chains.[6]

    • Incorporate structure-disrupting elements, such as pseudoproline dipeptides, in the sequence near the β-hydroxyleucine residue.[5]

    • Employ solvents known to disrupt aggregation, such as NMP or "Magic Mixtures".[6]

Q3: What analytical methods are best for confirming the successful incorporation of (2S,3R)-β-Hydroxyleucine and detecting potential side products?

A combination of methods is ideal for comprehensive analysis.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS of the crude cleaved peptide is essential to confirm the correct mass of the final product.[15] It can also identify deletion sequences (from incomplete coupling) and side products like O-acylated or dehydrated species.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude product and to purify the target peptide.[16] The appearance of multiple peaks can indicate the presence of impurities or side products.

  • Amino Acid Analysis (AAA): This method can be used to confirm the presence and ratio of all amino acids in the final purified peptide, including the non-standard (2S,3R)-β-Hydroxyleucine.[16]

Q4: What is the correct stereochemistry of the (2S,3R)-β-Hydroxyleucine to use?

The designation (2S,3R) refers to the specific stereochemistry at the alpha and beta carbons of the amino acid backbone. It is crucial to use the correct stereoisomer for your intended biological application, as different stereoisomers can have vastly different activities. Always verify the stereochemistry of the starting material from your supplier.

Caption: Chemical structure of (2S,3R)-β-Hydroxyleucine.

References

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC. (n.d.). Retrieved from [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. (n.d.). Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4). Retrieved from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen. (2023, August 11). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved from [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - MDPI. (2022, February 10). Retrieved from [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (n.d.). Retrieved from [Link]

  • SPPS Tips For Success Handout - Mesa Labs. (n.d.). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). Retrieved from [Link]

  • Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PMC. (n.d.). Retrieved from [Link]

  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. (2025, August 6). Retrieved from [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. (2018, July 20). Retrieved from [Link]

  • Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC. (n.d.). Retrieved from [Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020, April 16). Retrieved from [Link]

  • An enantioselective synthesis of (2S,3S)- and (2R,3S)-3-hydroxyleucine - SciSpace. (1992, November 3). Retrieved from [Link]

  • Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry Abello, Ni - University of Groningen. (n.d.). Retrieved from [Link]

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (n.d.). Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Retrieved from [Link]

  • Synthesis of N-Hydroxy Peptides: Chemical Ligation of O-Acyl Hydroxamic Acids | Organic Letters - ACS Publications. (2000, April 26). Retrieved from [Link]

  • Dehydroamino acid residues in bioactive natural products - PMC - NIH. (2023, November 9). Retrieved from [Link]

  • Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection - PubMed. (n.d.). Retrieved from [Link]

  • Dehydration promotes formation of reactive pairs. a Percentage of amino... - ResearchGate. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (2S,3R)-β-Hydroxyleucine Hydrochloride

Welcome to the Application Scientist Support Center. Handling highly polar, functionalized chiral building blocks like (2S,3R)-β-Hydroxyleucine Hydrochloride (CAS 1598376-94-3) in organic synthesis presents a classic the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Handling highly polar, functionalized chiral building blocks like (2S,3R)-β-Hydroxyleucine Hydrochloride (CAS 1598376-94-3) in organic synthesis presents a classic thermodynamic challenge.

Because this molecule is a hydrochloride salt, it forms a highly stable, polar ionic crystal lattice. Even upon neutralization, the free amino acid defaults to a zwitterionic state. Low-dielectric organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) lack the dipole moment required to solvate these separated charges, rendering the molecule stubbornly insoluble. To successfully utilize this building block in organic media, we must manipulate its molecular state through transient solvent-system disruptions or covalent masking.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind these solubility barriers and provide field-proven, self-validating protocols to overcome them.

I. Frequently Asked Questions & Troubleshooting

Q1: I am trying to dissolve (2S,3R)-β-Hydroxyleucine Hydrochloride directly in DCM for a coupling reaction, but it remains a milky suspension. What is the most direct workaround without permanent protecting groups?

Causality: Direct dissolution in aprotic solvents fails because the electrostatic forces within the ionic lattice of the hydrochloride salt vastly exceed the solvation energy provided by DCM. Solution: If you must avoid covalent protecting groups, you can use a specialized transient solvent system. Research demonstrates that Dimethylformamide (DMF) containing an excess of a tertiary base (like pyridine) creates a system with an apparent pH of ~5.3. This specific environment disrupts the ionic lattice, allowing the amino acid to dissolve and readily interact with acylating reagents (e.g., Boc₂O, Fmoc-OSu) in high yields 1.

Q2: We need to use the amino acid as a nucleophile in an organic solvent. How can we improve its lipophilicity for standard peptide coupling?

Causality: Free amino acids are virtually insoluble in organic solvents due to zwitterion formation. Masking the carboxylic acid removes the negative charge of the zwitterion, drastically increasing lipophilicity. Solution: Convert the molecule to a methyl ester hydrochloride. While the ester hydrochloride itself still has limited solubility in non-polar solvents, neutralizing it in situ with an organic base like Triethylamine (Et₃N) yields a free amino ester that readily dissolves in Acetonitrile or DCM 2. (See Protocol B below).

Q3: During Fmoc protection, the initial reaction mixture is highly heterogeneous. How do we ensure complete conversion?

Causality: The α-amino-protecting group (Fmoc/Boc) confers excellent solubility in common solvents, but the starting material is insoluble 3. The reaction occurs at the solid-liquid interface initially. Solution: Utilize vigorous sonication or a biphasic Schotten-Baumann system (e.g., Water/Dioxane or Water/THF with Na₂CO₃). As the Fmoc group attaches to the amine, the zwitterionic network is permanently broken. The self-validating cue here is visual: the cloudy suspension will gradually transition into a clear, homogeneous organic phase as the protected derivative forms.

II. Mechanistic Workflows & Logical Relationships

Workflow A (2S,3R)-β-Hydroxyleucine HCl Salt (Insoluble) B DMF / Pyridine System (Apparent pH 5.3) A->B Direct Dissolution C Esterification (e.g., SOCl2 / MeOH) A->C Covalent Modification D N-Protection (Boc2O / Fmoc-OSu) B->D Add Acylating Reagent F Soluble Amino Ester (via Et3N Neutralization) C->F Base Neutralization E Soluble Acylated Amino Acid D->E Yields Organic Soluble Product

Fig 1: Workflow for overcoming the organic solubility barrier of amino acid hydrochlorides.

Mechanism A Ionic Lattice (Strong Electrostatics) B Zwitterion (Net Dipole) A->B Aqueous/Polar Media C Masked Charges (Covalent Protection) B->C Esterification / N-Protection D Lipophilic Solvation (DCM, EtOAc, THF) C->D Organic Solvents

Fig 2: Mechanistic transition from an insoluble ionic lattice to a lipophilic solvated state.

III. Quantitative Data: Comparative Solubility Profiles

The following table summarizes the expected solubility thresholds of (2S,3R)-β-Hydroxyleucine across its various chemical states. Use this data to select the appropriate derivative for your target solvent system.

Solvent SystemNative HCl SaltFree Base (Zwitterion)Methyl Ester HClN-Boc Protected
Water (pH 7) > 100 mg/mL~ 30 mg/mL> 100 mg/mL< 1 mg/mL
Methanol ~ 50 mg/mL< 5 mg/mL> 50 mg/mL> 50 mg/mL
DMF / DMSO < 1 mg/mL< 1 mg/mL~ 10 mg/mL> 100 mg/mL
DCM / THF < 0.1 mg/mL < 0.1 mg/mL < 1 mg/mL *> 50 mg/mL

*Note: While the Methyl Ester HCl is insoluble in DCM, adding 1.1 eq of Et₃N converts it to the free amino ester, instantly raising solubility in DCM to > 50 mg/mL.

IV. Step-by-Step Methodologies

Protocol A: Thionyl Chloride-Mediated Methyl Esterification

This classical method efficiently masks the carboxylic acid, eliminating the zwitterionic potential of the molecule 4.

  • Preparation: Suspend 10 mmol of (2S,3R)-β-Hydroxyleucine Hydrochloride in 30 mL of anhydrous Methanol (MeOH).

  • Activation: Cool the suspension to -10°C using an ice-salt bath.

  • Addition: Slowly add 2.5 mL (excess) of freshly distilled Thionyl Chloride (SOCl₂) dropwise over 15 minutes.

    • Self-Validation Check: The reaction is exothermic. You will observe the evolution of SO₂ and HCl gas (bubbling), which validates active esterification.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 24 hours.

    • Self-Validation Check: The initial opaque suspension will completely clear into a homogeneous solution, confirming the disruption of the ionic lattice.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from dry MeOH/Diethyl Ether to yield the pure methyl ester hydrochloride.

Protocol B: In Situ Free-Basing for Organic Coupling

Once the methyl ester hydrochloride is synthesized, it must be neutralized to become soluble in aprotic solvents 2.

  • Suspension: Add 5 mmol of the synthesized (2S,3R)-β-Hydroxyleucine methyl ester hydrochloride to 25 mL of dry Dichloromethane (DCM) or Acetonitrile (ACN) under a nitrogen atmosphere.

  • Neutralization: Add 5.5 mmol (1.1 equivalents) of Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Validation: Stir for 15–30 minutes.

    • Self-Validation Check: The cloudy suspension of the ester hydrochloride will transition to a clear solution. (Note: Depending on the solvent, a fine, distinct precipitate of Et₃N·HCl may form, which is easily filtered off or left in suspension if it does not interfere with subsequent steps).

  • Execution: The free amino ester is now highly lipophilic and ready for immediate dropwise addition of your target electrophile or coupling reagent.

V. References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research.1

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. PMC / National Institutes of Health. 2

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. 3

  • 2.2 Carboxy Group (Esterification with SOCl2). Science of Synthesis, Thieme Connect. 4

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for (2S,3R)-β-Hydroxyleucine Hydrochloride purity analysis

An In-Depth Guide to HPLC Method Validation for the Purity Analysis of (2S,3R)-β-Hydroxyleucine Hydrochloride A Senior Application Scientist's Comparative Guide Introduction: The Critical Role of Purity in Novel Therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Validation for the Purity Analysis of (2S,3R)-β-Hydroxyleucine Hydrochloride

A Senior Application Scientist's Comparative Guide

Introduction: The Critical Role of Purity in Novel Therapeutics

(2S,3R)-β-Hydroxyleucine Hydrochloride is a non-proteinogenic amino acid analogue with significant therapeutic potential, akin to other novel amino acids like 4-hydroxyisoleucine which has shown anti-diabetic properties.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. The presence of impurities, whether they are isomers, degradation products, or synthesis-related byproducts, can have unintended pharmacological effects. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

However, developing and validating an HPLC method is not a one-size-fits-all process. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3] This guide provides a comparative analysis of three distinct HPLC methodologies for the purity analysis of (2S,3R)-β-Hydroxyleucine Hydrochloride. We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present comparative data to empower researchers and drug development professionals to select and implement the most appropriate strategy for their needs.[2][4][5]

Understanding the Analyte: Physicochemical Considerations

Before designing an HPLC method, we must consider the physicochemical properties of (2S,3R)-β-Hydroxyleucine Hydrochloride.[6]

  • Structure and Polarity: As an amino acid, it is highly polar and zwitterionic at neutral pH, making it challenging to retain on traditional reversed-phase (C18) columns.[7]

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making direct UV detection at standard wavelengths (e.g., >220 nm) insensitive.

  • Chirality: The molecule has two chiral centers, meaning stereoisomers are potential process-related impurities that the analytical method must be able to resolve.

These properties dictate that a successful HPLC method must either modify the analyte to make it detectable and amenable to separation or employ specialized chromatographic techniques.

Comparative HPLC Methodologies for Purity Analysis

We will compare three distinct, viable approaches for the purity analysis of (2S,3R)-β-Hydroxyleucine Hydrochloride. Each method offers a unique balance of sensitivity, specificity, complexity, and instrumentation requirements.

Method A: Pre-column Derivatization with Reversed-Phase HPLC and UV/Fluorescence Detection This is a classic and robust approach for amino acid analysis.[8][9] The analyte is chemically modified before injection to attach a chromophore or fluorophore.

  • Principle: The primary amine of β-hydroxyleucine reacts with a derivatizing agent (e.g., o-Phthaldialdehyde/OPA, Fluorenylmethyloxycarbonyl chloride/FMOC) to form a highly UV-active and/or fluorescent product. This derivative is less polar than the parent compound, allowing for excellent retention and separation on a C18 column.

  • Advantages: High sensitivity (especially with fluorescence detection), circumvents the issue of poor UV absorbance, and uses standard HPLC equipment.

  • Disadvantages: Adds an extra step to sample preparation, potential for side-reactions or incomplete derivatization, and the stability of the derivative must be carefully controlled.[10]

Method B: Ion-Pair Reversed-Phase HPLC with Charged Aerosol Detection (CAD) This method allows for the direct analysis of the underivatized amino acid.[11][12]

  • Principle: An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. This reagent contains a hydrophobic tail and an ionic head, which pairs with the charged analyte. The resulting neutral ion-pair has increased affinity for the non-polar stationary phase, enabling retention and separation. Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds.

  • Advantages: Direct analysis simplifies sample preparation, avoids derivatization issues, and CAD provides near-uniform response for non-volatile analytes.

  • Disadvantages: Ion-pairing reagents can be aggressive to columns and require long equilibration times, method development can be complex, and CAD is incompatible with non-volatile mobile phase additives.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometric (MS) Detection A modern approach that is exceptionally well-suited for retaining and separating highly polar compounds.[13]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into an aqueous layer adsorbed onto the surface of the stationary phase, and elution is achieved by increasing the aqueous content. Coupling with a Mass Spectrometer (MS) provides unparalleled specificity and sensitivity.

  • Advantages: Excellent retention for polar analytes without derivatization or ion-pairing, MS detection provides mass information confirming peak identity and is highly sensitive and specific.

  • Disadvantages: Requires access to an LC-MS system, potential for matrix effects in MS detection, and column equilibration can be slow.

The Blueprint for Validation: Adhering to ICH Q2(R2) Guidelines

All analytical methods intended for regulatory submission must be validated to ensure their performance is reliable and suitable for the intended application.[14][15] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[2][4]

Diagram: HPLC Method Validation Workflow

HPLC_Method_Validation_Workflow plan Validation Planning (Define Purpose & Acceptance Criteria) protocol Write Validation Protocol plan->protocol prep Prepare Standards & Samples (Reference Standard, Impurities, Placebo) protocol->prep exec Execute Validation Experiments prep->exec spec Specificity exec->spec lin Linearity & Range exec->lin acc Accuracy exec->acc prec Precision (Repeatability & Intermediate) exec->prec lodq LOD & LOQ exec->lodq robust Robustness exec->robust data Data Analysis & Statistical Evaluation spec->data lin->data acc->data prec->data lodq->data robust->data report Generate Validation Report data->report lifecycle Method Lifecycle Management (Revalidation as needed) report->lifecycle Validation_Parameter_Relationships goal Fit for Intended Purpose accuracy Accuracy (Trueness) accuracy->goal precision Precision (Scatter) precision->goal linearity Linearity linearity->accuracy linearity->precision specificity Specificity specificity->accuracy ensures correct measurement range Range range->accuracy range->precision range->linearity defines interval loq LOQ loq->range is lower limit lod LOD loq->lod related via S/N robustness Robustness robustness->goal ensures reliability

Caption: Logical relationship between key HPLC validation parameters.

Head-to-Head Comparison: Validation Protocols & Data

Here we present the detailed validation protocols and a summary of expected performance data for each of the three proposed HPLC methods. The acceptance criteria are based on typical requirements for a purity method as outlined in ICH guidelines. [16][17]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [16]

  • Protocol:

    • Analyze a diluent blank, a placebo (if in a formulation) blank, and a solution of (2S,3R)-β-Hydroxyleucine Hydrochloride reference standard.

    • Spike the reference standard solution with known potential impurities and degradation products.

    • Subject the sample to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

    • Assess the chromatograms for any co-elution. The main peak should be free from interference from any other component. For LC-MS, peak purity can be confirmed by mass analysis across the peak.

  • Comparative Performance:

    Method Peak Purity Assessment Resolution of Critical Pairs Performance Insight
    A (Derivatization) Diode Array Detector (DAD) Good (R > 2.0) Dependent on the chromatographic selectivity of the derivatized forms.
    B (Ion-Pair) DAD/CAD Moderate to Good (R > 1.8) Selectivity can be highly manipulated by ion-pair concentration and pH.

    | C (HILIC-MS) | Mass Spectrometry (MS) | Excellent (R > 2.5) | MS provides orthogonal detection, ensuring peaks are not only separated but also mass-pure. |

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol:

    • Prepare at least five standard solutions of (2S,3R)-β-Hydroxyleucine Hydrochloride at concentrations spanning the expected range (e.g., 50% to 150% of the target concentration, including the limit of quantitation).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Comparative Performance:

    Method Typical Range (for Purity) Correlation Coefficient (r²) Y-Intercept
    A (Derivatization) LOQ - 150% > 0.999 Should be insignificant relative to the 100% response.
    B (Ion-Pair CAD) LOQ - 150% > 0.998 CAD can have a non-linear response at the extremes, often fitted with a quadratic curve.

    | C (HILIC-MS) | LOQ - 150% | > 0.999 | Excellent linearity over a wide dynamic range. |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.

  • Protocol:

    • Prepare samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Calculate the percentage recovery at each level.

  • Comparative Performance:

    Method Acceptance Criteria Expected Recovery Performance Insight
    A (Derivatization) 98.0% - 102.0% 99.1% - 101.5% Dependent on the consistency and completeness of the derivatization reaction.
    B (Ion-Pair CAD) 98.0% - 102.0% 98.5% - 101.8% Generally good, but can be affected by matrix if it influences the nebulization process.

    | C (HILIC-MS) | 98.0% - 102.0% | 99.5% - 101.0% | Highly accurate, though susceptible to matrix effects which can be mitigated with an internal standard. |

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. [16][18]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Comparative Performance:

    Method Repeatability (RSD) Intermediate Precision (RSD)
    A (Derivatization) < 1.0% < 2.0%
    B (Ion-Pair CAD) < 1.5% < 2.5%

    | C (HILIC-MS) | < 1.0% | < 2.0% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • For LOQ, precision and accuracy should be verified by analyzing a sufficient number of samples prepared at the claimed LOQ concentration.

  • Comparative Performance:

    Method Typical LOQ (as % of test conc.) Performance Insight
    A (Derivatization) 0.02% Fluorescence detection can provide extremely low detection limits.
    B (Ion-Pair CAD) 0.05% Good sensitivity, but generally less than fluorescence or MS.

    | C (HILIC-MS) | 0.01% | MS in Single Ion Monitoring (SIM) mode is exceptionally sensitive. |

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [19]

  • Protocol:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and peak shape.

  • Comparative Performance:

    Method Critical Parameters Performance Insight
    A (Derivatization) Derivatization time/temp, pH of buffer The derivatization step itself can be a source of variability.
    B (Ion-Pair) Ion-pair concentration, pH Retention times are often highly sensitive to small changes in these parameters.

    | C (HILIC-MS) | Water content in mobile phase, pH | HILIC separations are very sensitive to the aqueous content of the mobile phase. |

Discussion & Recommendations

Choosing the right HPLC method requires a careful balance of performance requirements, available instrumentation, and the stage of drug development.

  • Method A (Pre-column Derivatization) is an excellent choice for a routine Quality Control (QC) laboratory. It is highly sensitive, uses standard HPLC-UV/FL equipment, and is a well-understood technique. Its primary drawback is the additional sample preparation step, which must be rigorously controlled to ensure precision and accuracy.

  • Method B (Ion-Pair with CAD) offers the advantage of direct analysis, which can be beneficial for high-throughput screening in early development. However, the method's robustness can be a concern, as ion-pair chromatography is often sensitive to minor variations. The use of a universal detector like CAD is a significant plus for purity analysis where unknown impurities may lack a chromophore.

  • Method C (HILIC-MS) represents the most powerful and specific approach. It is the preferred method for reference standard characterization, forced degradation studies, and troubleshooting out-of-spec (OOS) results due to the structural information provided by the mass spectrometer. While its instrumentation requirements are higher, its superior specificity and sensitivity often justify the investment, especially in later-stage development and for regulatory filings.

Conclusion

The purity of (2S,3R)-β-Hydroxyleucine Hydrochloride is a critical quality attribute that must be reliably controlled. While Pre-column Derivatization, Ion-Pair RP-HPLC, and HILIC-MS are all viable analytical strategies, they offer distinct advantages and disadvantages. This guide has demonstrated that the selection of a method should be based on a scientific understanding of the analyte and the intended purpose of the analysis. Regardless of the chosen method, a comprehensive validation following the principles outlined in the ICH Q2(R2) guideline is not merely a regulatory requirement but a fundamental component of ensuring the analytical data is accurate, reliable, and trustworthy. [2][3][4]This, in turn, is essential for guaranteeing the safety and efficacy of the final drug product.

References

  • The Analysis of Underivatized Amino Acids by HPLC with MS Detection. PerkinElmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFosD6Mehl6y05Ph1qwMOPkgWnzX8i5-etecUTxNnVv3Afy0X8JBgmGMOa-oA7TMlwwG_i-g_I9wE9EcOe9DLqKL0qMquxPmhPyRS4Bck19Gu8DjYmLLkCLZHXeFqw0XsC012Df0ZeKQgIDJARFADYdU9clYtr04eBitKBAri-rt8V9z3gqQF7JC4hgA6TfOHvBBjpbgL3S1sZprnDVkGZK7NVsZjY1pTFPXfJFmNQ=]
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [URL: https://www.propharmagroup.
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/176935/download]
  • HPLC-CLND for the analysis of underivatized amino acids. ResearchGate. [URL: https://www.researchgate.
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-20782-LC-Amino-Acids-UHPLC-CAD-AAPS2010-PN20782-EN.pdf]
  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24430983/]
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-m10-bioanalytical-method-validation-and-study-sample-analysis-step-5_en.pdf]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [URL: https://europeanbioanalysisforum.
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [URL: https://www.researchgate.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [URL: https://ajpa.info/index.php/ajpa/article/view/285]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/71784/download]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.12_Issue.8_Aug2025/IJRR0026.pdf]
  • (2S,3R)-Beta-Hydroxyleucine Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/p/TRC-A687800]
  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. [URL: https://www.waters.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. [URL: https://www.mdpi.com/2304-8158/13/24/3745]
  • Live qualification/validation of purity methods for protein products. Computer Science Purdue. [URL: https://www.cs.purdue.edu/homes/jhon/courses/cs690-08/papers/biopharma.pdf]
  • Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Physicochemical Property Study. WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.com/physicochemical-property-study/]
  • The Discovery and Scientific Exploration of (2S, 3R, 4S)-4-Hydroxyisoleucine in Fenugreek. Benchchem. [URL: https://www.benchchem.com/blog/the-discovery-and-scientific-exploration-of-2s-3r-4s-4-hydroxyisoleucine-in-fenugreek]
  • Physicochemical and Functional Properties of 2S, 7S, and 11S Enriched Hemp Seed Protein Fractions. MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/1059]
  • (2R,3S)-3-Hydroxyleucine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2r-3s-3-hydroxyleucine-87421-23-6]

Sources

Comparative

Comprehensive Comparison Guide: (2S,3R)-β-Hydroxyleucine Hydrochloride vs. L-Leucine in Peptide Conformation

As peptide engineering advances, the strategic incorporation of non-proteinogenic amino acids has become a cornerstone for developing conformationally restricted therapeutics. Among these, (2S,3R)-β-Hydroxyleucine Hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide engineering advances, the strategic incorporation of non-proteinogenic amino acids has become a cornerstone for developing conformationally restricted therapeutics. Among these, (2S,3R)-β-Hydroxyleucine Hydrochloride serves as a powerful structural analogue to the canonical L-Leucine .

While L-leucine is a highly hydrophobic, strong α -helix promoter, the introduction of a hydroxyl group at the β -carbon in (2S,3R)-β-hydroxyleucine fundamentally alters its physicochemical profile. This modification introduces a second chiral center and transforms the residue into an amphiphilic building block capable of dictating distinct secondary structures, such as β -turns, while altering biological recognition.

This guide provides an in-depth, objective comparison of these two amino acids, detailing the causality behind their conformational behaviors, their impact on biological signaling, and self-validating experimental protocols for their application in peptide synthesis.

Physicochemical and Structural Divergence

The structural divergence between L-leucine and (2S,3R)-β-hydroxyleucine is rooted in the functionalization of the β -carbon. In L-leucine, the branching occurs at the γ -carbon, leaving the β -carbon unhindered, which allows for high backbone flexibility and optimal packing into the hydrophobic cores of α -helices.

Conversely, (2S,3R)-β-hydroxyleucine possesses β -branching combined with a polar hydroxyl moiety. This creates a steric clash that restricts the χ1​ dihedral angle. Mechanistically, the β -hydroxyl group acts as a hydrogen-bond donor/acceptor, which can form intramolecular hydrogen bonds with the peptide backbone ( i to i+2 or i+3 interactions). This local restriction strongly biases the Ramachandran plot away from α -helical regions, instead stabilizing β -turns and β -hairpin conformations[1].

Quantitative Comparison Table
Property / FeatureL-Leucine(2S,3R)-β-Hydroxyleucine HCl
Molecular Formula C 6​ H 13​ NO 2​ C 6​ H 13​ NO 3​ · HCl
Chiral Centers 1 (2S)2 (2S, 3R)
Side-Chain Character Highly Hydrophobic (Isobutyl)Amphiphilic (1-hydroxy-2-methylpropyl)
Steric Bulk at C β LowHigh
Secondary Structure Propensity Strong α -helix formerFavors β -turns and β -hairpins
Proteolytic Stability Susceptible to standard proteasesEnhances resistance to enzymatic cleavage
Natural Occurrence Universal (Proteinogenic)Rare (e.g., Laxaphycins, Trichormamides)[2]

Impact on Peptide Folding and Biological Processing

The conformational shift induced by replacing L-leucine with (2S,3R)-β-hydroxyleucine has profound downstream effects on protein folding, stability, and biological signaling.

Case Study A: Inhibition of Preprotein Cleavage

Signal peptidases rely on the recognition of a hydrophobic, extended, or α -helical conformation within the signal sequence of nascent proteins. Experimental data demonstrates that the cotranslational incorporation of β -hydroxyleucine into preproteins (such as preprolactin and human placental prelactogen) completely inhibits signal peptide cleavage[3]. Causality: The clustered leucines in the wild-type signal sequence form a hydrophobic core necessary for membrane translocation and enzyme binding. Substituting these with β -hydroxyleucine introduces polar -OH groups into the hydrophobic core and forces a conformational kink (due to β -turn propensity), rendering the cleavage site unrecognizable to the signal peptidase[3]. Furthermore, the incorporation of such analogs has been shown to cause variable denaturation in proteins like ovalbumin, making them highly labile to trypsin due to disrupted native packing[4].

Case Study B: Modulation of mTORC1 Signaling

L-leucine is the primary nutrient signal that activates the mammalian target of rapamycin complex 1 (mTORC1) by binding to the cytosolic sensor Sestrin2. When researchers evaluated leucine analogues, they found that β -hydroxyleucine acts as an agonist for the TOR pathway, stimulating the phosphorylation of the translational repressor 4E-BP1[5]. Causality: While the core carbonyl, amino group, and L-configuration are preserved (allowing Sestrin2 binding), the added steric bulk and polarity of the β -hydroxyl group alter the binding affinity and kinetics within the Sestrin2 leucine-binding pocket, resulting in a measurable but less potent activation compared to native L-leucine[5].

mTORC1 Leu L-Leucine (High Affinity) Sestrin Sestrin2 Sensor Leu->Sestrin Binds strongly BHL (2S,3R)-β-Hydroxyleucine (Moderate Affinity) BHL->Sestrin Binds moderately GATOR GATOR2 / GATOR1 Complex Sestrin->GATOR Dissociates mTORC1 mTORC1 Activation GATOR->mTORC1 Activates 4 4 mTORC1->4 EBP1 Phosphorylates

Mechanistic comparison of L-Leucine and (2S,3R)-β-Hydroxyleucine in mTORC1 signaling.

Self-Validating Experimental Protocols

To accurately compare the conformational effects of these two amino acids, researchers must synthesize model peptides (e.g., decapeptides designed to form β -hairpins)[1]. The steric hindrance of the β -branched hydroxyl group requires specific modifications to standard Solid-Phase Peptide Synthesis (SPPS).

Protocol: Synthesis and Conformational Validation of β -Hydroxyleucine Peptides

Phase 1: Fmoc-SPPS with Sterically Hindered Coupling Objective: Achieve >99% coupling efficiency of Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Critical Step):

    • Causality: Standard coupling reagents (e.g., HBTU) often fail due to the steric bulk at the C β position.

    • Action: Use a highly reactive coupling cocktail: 4 eq. Fmoc-(2S,3R)-β-Hydroxyleucine(tBu)-OH, 4 eq. HATU, and 8 eq. DIPEA in DMF.

    • Time: Extend coupling time to 120 minutes at room temperature, or utilize microwave assistance (75°C for 10 minutes) to overcome the activation energy barrier.

  • Self-Validation Checkpoint (Micro-cleavage): Withdraw 1 mg of resin. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Do not proceed to the next amino acid until the unreacted deletion sequence is <1%. If incomplete, perform a double coupling using DIC/Oxyma.

Phase 2: Cleavage and Global Deprotection

  • Treat the final resin with TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. The tBu protecting group on the β -hydroxyl is cleaved simultaneously.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Phase 3: Conformational Analysis (CD & NMR)

  • Circular Dichroism (CD): Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) at 50 µM. Scan from 190 to 260 nm.

    • Expected Result: L-leucine peptides will exhibit minima at 208 nm and 222 nm (characteristic of α -helices). The (2S,3R)-β-hydroxyleucine variant will shift toward a minimum near 215 nm, indicative of β -sheet/turn formation.

  • 2D-NMR (NOESY/TOCSY): Perform in H 2​ O/D 2​ O (9:1). Look for strong dαN​(i,i+1) NOE cross-peaks and cross-strand hydrogen bonding (slow H/D exchange of specific amide protons) to definitively map the β -turn registry[1].

Workflow SPPS Fmoc-SPPS (HATU/DIPEA) Validation LC-MS Micro-cleavage SPPS->Validation Check Validation->SPPS <99% Yield (Re-couple) Cleavage Global TFA Cleavage Validation->Cleavage >99% Yield Analysis CD & 2D-NMR Conformational Mapping Cleavage->Analysis Purify

Self-validating workflow for synthesizing and analyzing β-hydroxyleucine-containing peptides.

Conclusion

The substitution of L-leucine with (2S,3R)-β-hydroxyleucine is not merely a conservative mutation; it is a profound structural intervention. By introducing a β -hydroxyl group, researchers can intentionally disrupt α -helical propensity, stabilize β -turns, and modulate biological recognition pathways ranging from signal peptidase cleavage to mTORC1 nutrient sensing. When utilized with robust, sterically-optimized synthesis protocols, this unnatural amino acid is an invaluable tool for the rational design of conformationally constrained peptide therapeutics.

References
  • Inhibition of preprotein processing in ascites tumor lysates by incorporation of a leucine analog. National Institutes of Health (NIH) / PubMed.[Link]

  • Variable denaturation of ovalbumin by incorporation of amino acid analogs. National Institutes of Health (NIH) / PubMed.[Link]

  • Regulation of amino acid-sensitive TOR signaling by leucine analogues in adipocytes. ResearchGate.[Link]

  • Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery. MDPI. [Link]

  • Synthesis and structural studies of γ-peptides based on β,γ-diaminoacids. ResearchGate.[Link]

Sources

Validation

Mass spectrometry validation of (2S,3R)-β-Hydroxyleucine Hydrochloride fragments

An In-Depth Guide to the Mass Spectrometry Validation of (2S,3R)-β-Hydroxyleucine Hydrochloride Fragments Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of mass spectrome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Validation of (2S,3R)-β-Hydroxyleucine Hydrochloride Fragments

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of mass spectrometry platforms and a detailed validation protocol for the analysis of (2S,3R)-β-Hydroxyleucine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative for Non-Proteinogenic Amino Acids

(2S,3R)-β-Hydroxyleucine is a non-proteinogenic amino acid, a class of molecules gaining significant attention for their roles as building blocks in novel peptides, natural products, and potential therapeutic agents. Similar to other hydroxylated amino acids like 4-hydroxyisoleucine, which exhibits potent insulinotropic properties, the precise structural characterization and quantitative analysis of β-hydroxyleucine are paramount for its development and application[1].

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technique for this purpose. Its unparalleled sensitivity and specificity allow for unambiguous identification and quantification. However, the data generated is only as reliable as the validation behind it. This guide establishes a framework for the rigorous validation of β-hydroxyleucine fragments, comparing the industry's workhorse platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—to provide a comprehensive analytical strategy.

Theoretical Fragmentation Pathways of (2S,3R)-β-Hydroxyleucine

Understanding the fragmentation behavior of a molecule is the cornerstone of developing a robust tandem mass spectrometry (MS/MS) method. For (2S,3R)-β-Hydroxyleucine (Formula: C₆H₁₃NO₃, Mol. Weight: 147.17 g/mol ), the protonated precursor ion [M+H]⁺ has a monoisotopic mass of m/z 148.0917. When subjected to collision-induced dissociation (CID), this precursor ion is expected to fragment through predictable pathways characteristic of amino acids, primarily involving neutral losses and backbone cleavages[2][3].

The most probable fragmentation events include:

  • Loss of Water (H₂O): A facile neutral loss from the hydroxyl group, resulting in a dehydrated product ion.

  • Loss of Formic Acid (HCOOH): A common fragmentation for amino acids, representing the loss of the entire carboxylic acid group.

  • Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the carboxylic acid moiety.

  • Side-Chain Cleavage: Cleavage of the bond between the α- and β-carbons.

These predicted pathways are visualized below. The high-resolution accurate masses are critical for definitive identification, a key advantage offered by Q-TOF instrumentation.

G cluster_precursor Precursor Ion cluster_fragments Primary Product Ions Precursor [M+H]⁺ m/z 148.0917 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 130.0811 Precursor->Frag1 -18.0106 Da Frag2 Loss of HCOOH [M+H-HCOOH]⁺ m/z 102.0913 Precursor->Frag2 -46.0055 Da Frag3 Loss of Side Chain [C₂H₆NO₂]⁺ m/z 76.0393 Precursor->Frag3 -72.0524 Da Frag4 Loss of H₂O & CO [M+H-H₂O-CO]⁺ m/z 102.0913 Frag1->Frag4 -27.9949 Da

Caption: Predicted ESI-MS/MS fragmentation of protonated β-Hydroxyleucine.

Comparative Guide: QqQ vs. Q-TOF Mass Spectrometry

The choice of mass analyzer profoundly impacts the nature and quality of the data obtained. Both Triple Quadrupole and Q-TOF instruments are suitable for the analysis of small molecules like β-hydroxyleucine, but their strengths are applied to different analytical objectives.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted Quantitation Screening, Identification & Quantitation
Operating Principle Selects a precursor ion (Q1), fragments it (q2), and selects a specific product ion (Q3) for detection (MRM mode).Selects a precursor ion (Q1), fragments it (q2), and analyzes all resulting product ions with a high-resolution TOF analyzer.
Mass Resolution Unit Mass Resolution (Nominal)High Resolution (>10,000 FWHM)
Mass Accuracy N/A (Nominal Mass)Excellent (< 5 ppm)
Sensitivity Excellent, especially in MRM mode. The gold standard for trace-level quantitation.[4]Very good, though may be lower than a dedicated QqQ in targeted MRM mode for ultimate trace analysis.[5]
Selectivity High (based on specific precursor-product transition).Extremely High (based on accurate mass). Minimizes interferences from ions with the same nominal mass.[5]
Dynamic Range Excellent (often 5-6 orders of magnitude).[6]Good (typically 3-4 orders of magnitude).[6]
Key Advantage Unmatched sensitivity and robustness for routine, high-throughput quantitation.Confidence in identification through accurate mass measurement of precursor and fragments; enables retrospective data analysis.[4]
Workflow Comparison

The operational workflows for quantitation and confirmation differ significantly between the two platforms.

G cluster_QqQ Triple Quadrupole (QqQ) Workflow - MRM cluster_QTOF Q-TOF Workflow - Confirmation & Quantitation QqQ_Start Inject Sample Q1 Q1: Isolate Precursor Ion (e.g., m/z 148.1) QqQ_Start->Q1 q2 q2: Fragment (CID) Q1->q2 Q3 Q3: Isolate Product Ion (e.g., m/z 130.1) q2->Q3 Detector_QqQ Detect & Quantify Q3->Detector_QqQ QTOF_Start Inject Sample Q1_TOF Q1: Isolate Precursor Ion (e.g., m/z 148.09) QTOF_Start->Q1_TOF q2_TOF q2: Fragment (CID) Q1_TOF->q2_TOF TOF TOF: Detect ALL Product Ions (Accurate Mass) q2_TOF->TOF Data Extract Ion Chromatograms (Accurate Mass) TOF->Data Detector_QTOF Identify & Quantify Data->Detector_QTOF

Caption: Comparison of QqQ (MRM) and Q-TOF (MS/MS) analytical workflows.

A Self-Validating Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a comprehensive validation strategy applicable to either a QqQ or Q-TOF platform, following the principles outlined in regulatory guidelines. The objective is to create a self-validating system where each step confirms the integrity of the data.

Part A: Sample Preparation and Chromatography

The causality here is simple: poor chromatography guarantees poor MS data. The goal is to achieve a sharp, symmetrical peak for β-hydroxyleucine, free from matrix interference.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of (2S,3R)-β-Hydroxyleucine Hydrochloride in LC-MS grade water. Serially dilute this stock with an appropriate solvent (e.g., 50:50 water:acetonitrile) to create calibration standards and quality control (QC) samples.

  • Chromatography - HILIC: For polar analytes like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice over traditional reversed-phase, as it provides better retention without the need for ion-pairing agents that can suppress MS signal.[7]

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A fast gradient is typically sufficient. For example: start at 95% B, hold for 0.5 min, ramp to 50% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

Part B: Mass Spectrometry and Method Validation

The validation process systematically challenges the method to prove it is fit for purpose.

  • Tuning and Optimization (Direct Infusion):

    • Infuse a 1 µg/mL solution of the standard directly into the mass spectrometer.

    • Optimize ESI source parameters (e.g., capillary voltage, desolvation gas temperature and flow) to achieve a stable and maximal signal for the [M+H]⁺ precursor ion (m/z 148.09).

    • Perform a collision energy (CE) ramp experiment to find the optimal CE value that produces the most abundant and stable fragment ions (e.g., m/z 130.08 and 102.09). This ensures maximum sensitivity for the subsequent analysis.

  • Method Validation Protocol: This workflow ensures the method is specific, accurate, and precise.

G Start Method Development (LC & MS Optimization) Specificity Specificity/ Selectivity (Analyze Blank Matrix) Start->Specificity Linearity Linearity & Range (Calibration Curve, 8 points) Specificity->Linearity LLOQ Determine LLOQ (Lowest calibration point) Linearity->LLOQ Accuracy Accuracy & Precision (Intra- & Inter-day, LQC, MQC, HQC) Linearity->Accuracy LLOQ->Accuracy Stability Stability Assessment (Freeze-Thaw, Bench-Top) Accuracy->Stability End Validated Method Stability->End

Caption: Workflow for a comprehensive LC-MS/MS method validation.

  • Validation Data & Acceptance Criteria: The following table presents typical data and internationally accepted criteria for a validated bioanalytical method.

Validation ParameterExperimentAcceptance Criteria
Specificity Inject 6 different lots of blank matrix.No interfering peaks >20% of the LLOQ area at the analyte's retention time.
Linearity 8-point calibration curve, analyzed in triplicate.R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[8]
Accuracy (Bias) Analyze 5 replicates of LQC, MQC, HQC samples.Mean concentration within ±15% of the nominal value.[7]
Precision (RSD) Analyze 5 replicates of LQC, MQC, HQC samples.Relative Standard Deviation (RSD) ≤ 15%.[7]
Lower Limit of Quantitation (LLOQ) Lowest standard on the calibration curve.Signal-to-noise > 10; must meet accuracy and precision criteria (±20%).[8]
Stability Analyze QC samples after 3 freeze-thaw cycles and 24h at room temp.Mean concentration within ±15% of nominal values from freshly prepared samples.[7]

Conclusion: An Integrated Approach for Definitive Validation

The robust validation of mass spectrometry fragments is non-negotiable in modern scientific research and drug development. For a non-proteinogenic amino acid like (2S,3R)-β-Hydroxyleucine, a tiered approach provides the highest level of confidence.

  • Q-TOF for Discovery and Confirmation: The use of a Q-TOF instrument is indispensable for initial characterization. Its high-resolution accurate mass capability provides unequivocal confirmation of elemental composition for both the precursor and its fragment ions, establishing a foundational "fingerprint" for the molecule.

  • QqQ for Routine Quantitation: Once the molecule and its key fragments are definitively identified, a Triple Quadrupole instrument offers unparalleled performance for high-throughput, sensitive, and robust quantitation.[4]

References

  • Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry.Academia.edu.
  • Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples.AVMA Journals.
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning.PubMed.
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. [Link]

  • Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination of casein and ovalbumin. Digital CSIC. [Link]

  • Which detector is best with LC: Triple quadrupole/Quadrupole-TOF. ResearchGate. [Link]

  • Peptide fragmentation. Mascot Database Search - Illinois. [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

Sources

Comparative

Chiral chromatography methods for (2S,3R)-β-Hydroxyleucine Hydrochloride enantiomeric excess

An in-depth evaluation of analytical strategies for determining the enantiomeric excess (ee) of (2S,3R)-β-Hydroxyleucine Hydrochloride. The Analytical Challenge (2S,3R)-β-Hydroxyleucine is a non-proteinogenic amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical strategies for determining the enantiomeric excess (ee) of (2S,3R)-β-Hydroxyleucine Hydrochloride.

The Analytical Challenge

(2S,3R)-β-Hydroxyleucine is a non-proteinogenic amino acid featuring two contiguous stereocenters, which yields four possible stereoisomers (2S,3R; 2R,3S; 2S,3S; 2R,3R). It serves as a critical chiral building block in the synthesis of cyclic depsipeptides and other complex therapeutics. Accurately determining the enantiomeric excess of the (2S,3R) target against its (2R,3S) enantiomer—while simultaneously resolving the threo/allo diastereomers—is a significant analytical hurdle.

As an Application Scientist evaluating chromatographic workflows, the decision fundamentally bifurcates into two field-proven methodologies: Direct Chiral Separation utilizing a chiral stationary phase, and Indirect Separation via pre-column diastereomeric derivatization.

G A (2S,3R)-β-Hydroxyleucine HCl Enantiomeric Purity Analysis B Direct Chiral Separation (No Derivatization) A->B C Indirect Separation (Pre-column Derivatization) A->C D CROWNPAK CR-I(+) Column (Chiral Crown Ether) B->D E Marfey's Reagent (L-FDAA) Reaction at pH 8.0 C->E F Mechanism: Inclusion Complex with -NH3+ (Acidic pH 1-2) D->F G Mechanism: Diastereomer Formation (C18 RP-HPLC) E->G H Result: High Throughput, Direct ee% Calculation F->H I Result: High Sensitivity, Requires Standard Curve G->I

Workflow comparison for β-Hydroxyleucine enantiomeric excess determination.

Method A: Direct Enantioseparation via Chiral Crown Ether

The Causality of Chiral Recognition The CROWNPAK CR-I(+) column employs a chiral crown ether 1[1]. The fundamental mechanism relies on host-guest complexation. Under highly acidic conditions (pH 1.0–2.0), the primary amine of β-hydroxyleucine is fully protonated (-NH3+). The crown ether cavity selectively encapsulates this ammonium ion via hydrogen bonding. Chiral discrimination occurs because the spatial arrangement of the amino acid's side chains (the β-hydroxy and isobutyl groups) experiences differential steric hindrance against the chiral barrier of the crown ether. The (+) conformation of the selector strictly dictates the elution order:2[2], meaning the (2R,3S) impurity will elute before the (2S,3R) main peak.

Self-Validating Protocol

  • Mobile Phase Preparation : Prepare an aqueous solution of perchloric acid (HClO4) at pH 1.5. Mix with HPLC-grade Acetonitrile in an 85:15 (v/v) ratio. Causality:2[2] because it provides superior peak resolution and minimizes UV absorbance interference at low wavelengths (200 nm).

  • System Equilibration : Purge the HPLC system and equilibrate the CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm) at a flow rate of 0.4 mL/min. Maintain the column temperature at 25°C. Causality: Decreasing the temperature thermodynamically stabilizes the transient inclusion complex, thereby increasing chiral selectivity.

  • Sample Preparation : Dissolve (2S,3R)-β-Hydroxyleucine HCl in the mobile phase to a concentration of 1.0 mg/mL.

  • Internal Validation Check : Spike a separate vial of the sample with 1% (w/w) of the (2R,3S) enantiomer. Inject 5 µL of this spiked system suitability standard. You must confirm that the spiked (2R,3S) peak elutes first with a resolution (Rs) > 2.0 from the main (2S,3R) peak. If Rs < 2.0, lower the column temperature to 15°C.

Method B: Indirect Separation via Pre-Column Derivatization

The Causality of Diastereomeric Resolution When direct chiral stationary phases are unavailable, or when analyzing trace amino acids in complex biological matrices, indirect separation is the gold standard.3[3] reacts with the primary amine of β-hydroxyleucine via nucleophilic aromatic substitution. This reaction covalently links the chiral reagent to the enantiomers, 4[4]. Because diastereomers possess distinct physicochemical properties (e.g., varying hydrophobicities and intramolecular hydrogen bonding capacities), they can be efficiently resolved on a standard, achiral C18 reverse-phase column.

Self-Validating Protocol

  • Derivatization Reaction : To 50 µL of the amino acid solution (2 mM in water), add 100 µL of Marfey's Reagent (1% w/v in acetone) and 20 µL of 1 M Sodium Bicarbonate (NaHCO3). Causality: The mildly basic pH (~8.0) deprotonates the primary amine, rendering it a potent nucleophile necessary for the substitution reaction.

  • Incubation : Heat the mixture at 40°C for 1 hour. Causality: β-hydroxy amino acids exhibit slower reaction kinetics due to the steric hindrance of the adjacent hydroxyl group; a 1-hour incubation ensures quantitative conversion.

  • Quenching : Stop the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the pH prevents the degradation of the newly formed FDAA derivatives and prepares the sample for acidic RP-HPLC conditions.

  • Internal Validation Check : Run a "Reagent Blank" containing only Marfey's Reagent, NaHCO3, and HCl. Inject this blank onto the C18 column to identify the unreacted L-FDAA peak and its hydrolysis byproducts, ensuring they do not co-elute with your target diastereomeric analyte peaks.

  • Gradient Elution : Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Use Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Run a linear gradient from 10% B to 50% B over 45 minutes. Detect at 340 nm.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics based on standard chromatographic evaluations of β-hydroxy amino acids.

ParameterMethod A: CROWNPAK CR-I(+)Method B: Marfey's Reagent + C18
Separation Mechanism Direct (Host-Guest Complexation)Indirect (Diastereomer Formation)
Column Required Chiral Crown EtherStandard Achiral C18
Sample Prep Time < 5 minutes (Dilute & Shoot)~90 minutes (Derivatization + Quench)
Analysis Time ~15 minutes (Isocratic)~45 minutes (Gradient)
Resolution (Rs) 2.5 - 3.54.0 - 5.5
LOD (Signal/Noise > 3) ~0.5 µg/mL (UV 200 nm)~0.05 µg/mL (UV 340 nm)
Elution Order Control Yes (Switch to CR-I(-) to invert)No (Fixed by L-FDAA stereochemistry)
Matrix Interference High (Requires pure API samples)Low (Derivatization shifts detection to 340 nm)

Conclusion & Strategic Recommendations

For high-throughput purity screening and routine Quality Control of (2S,3R)-β-Hydroxyleucine Hydrochloride active pharmaceutical ingredients (API), Method A (CROWNPAK CR-I(+)) is vastly superior. Its "dilute-and-shoot" simplicity eliminates derivatization artifacts. Furthermore, the ability to predictably force the trace (2R,3S) enantiomeric impurity to elute before the massive (2S,3R) API tail prevents the impurity from being swallowed by peak tailing, ensuring highly accurate ee% quantification.

Conversely, Method B (Marfey's Reagent) is recommended for bioanalytical applications, such as monitoring the amino acid in complex fermentation broths or biological matrices. The derivatization process shifts the detection wavelength to 340 nm, effectively silencing background UV noise from non-derivatized matrix components, and offers a 10-fold increase in analytical sensitivity.

References

  • separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr. chiraltech.com.
  • INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). chiraltech.com.
  • Marfey's reagent for chiral amino acid analysis: a review - PubMed. nih.gov.
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC. nih.gov.

Sources

Validation

The Biological Activity of (2S,3R)-β-Hydroxyleucine Hydrochloride vs. Standard Amino Acids: A Comprehensive Comparison Guide

In the rapidly evolving landscape of peptide therapeutics and metabolic research, the structural nuances of amino acids dictate profound differences in biological activity. Standard amino acids, particularly L-leucine, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of peptide therapeutics and metabolic research, the structural nuances of amino acids dictate profound differences in biological activity. Standard amino acids, particularly L-leucine, are canonical activators of the mechanistic target of rapamycin complex 1 (mTORC1), acting as master regulators of cell growth and protein synthesis. However, standard amino acids often lack the structural rigidity, metabolic stability, or specific binding kinetics required for advanced drug development.

Enter (2S,3R)-β-Hydroxyleucine Hydrochloride , a highly specialized, non-standard amino acid analogue. By introducing a hydroxyl group at the beta-carbon, this molecule presents unique physicochemical properties that fundamentally alter its biological signaling and synthetic utility. This guide provides an objective, data-driven comparison of (2S,3R)-β-Hydroxyleucine against standard L-leucine, detailing their mechanistic divergence, comparative performance, and self-validating experimental workflows.

Mechanistic Divergence: The Role of the β-Hydroxyl Group

To understand the biological activity of (2S,3R)-β-Hydroxyleucine, one must first examine how standard L-leucine operates. L-leucine is a potent signaling molecule that activates mTORC1 by binding directly to 1. The binding of L-leucine to Sestrin2's hydrophobic pocket induces a conformational change that disrupts the Sestrin2-GATOR2 complex, ultimately relieving the inhibition of mTORC1 and initiating protein translation.

When we substitute standard L-leucine with (2S,3R)-β-Hydroxyleucine, the signaling cascade is fundamentally altered. Causality: The targeted addition of the polar β-hydroxyl group reduces the overall lipophilicity of the amino acid. Because the Sestrin2 binding pocket is highly optimized for the hydrophobic isobutyl side chain of standard leucine, the introduction of a polar hydrogen-bond donor/acceptor creates steric and electronic interference. Consequently,2 compared to standard L-leucine, requiring higher concentrations to achieve equivalent phosphorylation of downstream targets like 4E-BP1.

G Leu L-Leucine (Standard) Sestrin Sestrin2 Sensor (Leucine Binding Pocket) Leu->Sestrin High Affinity bOHLeu (2S,3R)-β-Hydroxyleucine (Analogue) bOHLeu->Sestrin Moderate Affinity (Polar Interference) GATOR2 GATOR2 Complex (Activated) Sestrin->GATOR2 Dissociates mTORC1 mTORC1 (Active Kinase) GATOR2->mTORC1 Activates Translation Protein Synthesis (p-4E-BP1 / p-S6K1) mTORC1->Translation Phosphorylates

Sestrin2-mediated mTORC1 activation pathway comparing L-Leucine and β-Hydroxyleucine.

Quantitative Performance Comparison

While β-Hydroxyleucine is a weaker metabolic signaling molecule, this "deficiency" is actually a strategic advantage in therapeutic design. The hydroxyl group serves as a critical synthetic handle for macrocyclization and provides unique hydrogen-bonding capabilities that enhance target selectivity in non-ribosomal peptide analogs, such as 3.

Table 1: Biological and Synthetic Properties Comparison
ParameterL-Leucine (Standard)(2S,3R)-β-Hydroxyleucine HClCausality / Mechanistic Driver
mTORC1 Agonism (Potency) High (EC50 ~ 0.1 - 0.5 mM)Moderate to WeakPolar β-hydroxyl group disrupts optimal hydrophobic packing within the Sestrin2 leucine-binding pocket.
Metabolic Stability Low (Rapidly oxidized by BCKD)HighThe β-hydroxyl modification sterically and electronically hinders branched-chain alpha-keto acid dehydrogenase (BCKD) processing.
Peptide Macrocyclization Poor (Lacks secondary cross-linking handle)ExcellentThe β-hydroxyl group acts as a nucleophilic handle for depsipeptide bond formation or cross-linking.
Target Specificity (Gq/11) Non-specificHigh (in YM/FR analogs)Mimics natural product pharmacophores, providing essential hydrogen bonding for selective Gq/11 inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls and verification loops to guarantee that the experimental outputs are causally linked to the variables being tested, rather than artifactual noise.

Protocol A: Comparative mTORC1 Activation Assay in Adipocytes

Objective: Quantify the differential activation of mTORC1 by L-Leucine vs. (2S,3R)-β-Hydroxyleucine. Causality Rationale: By starving cells of all amino acids, we silence baseline mTORC1 activity. Reintroducing specific amino acids allows us to isolate their unique agonistic properties without interference from endogenous nutrient pools.

  • Amino Acid Starvation: Plate 3T3-L1 adipocytes to 80% confluence. Wash twice with PBS and incubate in amino acid-free DMEM for 2 hours to establish a zero-baseline for mTORC1 signaling.

  • Compound Treatment: Treat parallel wells for 45 minutes with:

    • (A) Vehicle (Negative Control)

    • (B) 1 mM L-Leucine (Positive Control)

    • (C) 1 mM (2S,3R)-β-Hydroxyleucine (Test Compound)

    • (D) 1 mM L-Leucine + 20 nM Rapamycin (Specificity Control)

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE and probe for p-4E-BP1 (Thr37/46) and total 4E-BP1.

  • Self-Validation Loop: Calculate the densitometric ratio of p-4E-BP1 to total 4E-BP1. The assay is only validated if:

    • Well A (Vehicle) shows minimal phosphorylation.

    • Well B (L-Leucine) shows a >5-fold induction.

    • Well D (Rapamycin) completely abolishes the L-Leucine signal, proving the readout is strictly mTORC1-dependent and not an off-target kinase artifact.

Protocol B: Stereoselective Biocatalytic Synthesis of (2S,3R)-β-Hydroxyleucine

Objective: Synthesize the non-standard amino acid with >99% diastereomeric excess (de) for downstream peptide synthesis. Causality Rationale: Chemical synthesis of β-hydroxy amino acids often yields racemic mixtures requiring tedious separation. Utilizing a 4 ensures strict stereocontrol due to the highly conserved, rigid active site geometries of these enzymes.

  • Enzymatic Reaction: Incubate 10 mM N-succinyl-L-leucine with purified SadA and LasA in a 50 mM HEPES buffer (pH 7.5) containing 10 mM α-ketoglutarate and 1 mM Fe²⁺ (essential cofactors for SadA activity).

  • Reaction Quenching & Extraction: Incubate at 30°C for 24 hours. Quench the reaction by adding 1% TFA to denature the enzymes. Centrifuge at 10,000 x g to remove precipitated proteins.

  • Purification: Isolate the product using cation-exchange chromatography, eluting with a step gradient of aqueous ammonia, followed by lyophilization with HCl to yield the hydrochloride salt.

  • Self-Validation Loop: Analyze the purified product via Chiral HPLC. Spike an aliquot of the sample with a chemically synthesized, racemic standard of β-hydroxyleucine. The protocol is validated only if: The biocatalytic product peak perfectly aligns with the specific (2S,3R) reference peak of the racemate and demonstrates >99% de, confirming that no epimerization occurred during the extraction phase.

G Substrate N-succinyl-L-leucine (Precursor) Enzymes SadA + LasA (Biocatalysis) Substrate->Enzymes Product (2S,3R)-β-Hydroxyleucine (Crude) Enzymes->Product Hydroxylation Validation Chiral HPLC (Self-Validation) Product->Validation Purified Purified Validation->Purified Confirmed de

Self-validating biocatalytic workflow for the stereoselective synthesis of β-Hydroxyleucine.

References

  • Regulation of amino acid-sensitive TOR signaling by leucine analogues in adipocytes Source: ResearchGate URL
  • Sestrin2 is a leucine sensor for the MTORC1 pathway Source: ResearchGate URL
  • Source: Washington University in St. Louis (WUSTL)
  • Cas 5817-22-1, beta-hydroxyleucine (Biocatalytic Synthesis)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.